Ethyl 1,4-dimethylpiperazine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,4-dimethylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-4-13-9(12)8-7-10(2)5-6-11(8)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXUQLWWJFBPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371348 | |
| Record name | ethyl 1,4-dimethylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90729-01-4 | |
| Record name | ethyl 1,4-dimethylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90729-01-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 1,4-dimethylpiperazine-2-carboxylate, a substituted piperazine derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the core piperazine ester followed by exhaustive N-methylation. This document details the experimental protocols, presents relevant quantitative data in a structured format, and includes diagrams to illustrate the chemical transformations and experimental workflow.
Overview of the Synthetic Strategy
The synthesis of this compound is strategically approached in two key stages:
-
Synthesis of the Precursor: Formation of Ethyl piperazine-2-carboxylate. This is achieved through the asymmetric hydrogenation of a pyrazinecarboxylate ester, yielding the foundational piperazine ring with the desired ester functionality.
-
N,N'-Dimethylation: Introduction of the two methyl groups onto the nitrogen atoms of the piperazine ring. The Eschweiler-Clarke reaction, a classic and effective method for the methylation of amines, is employed for this transformation using formaldehyde as the methyl source and a reducing agent.
This two-step approach allows for controlled synthesis and purification of the intermediate and the final product.
Experimental Protocols
Step 1: Synthesis of Ethyl piperazine-2-carboxylate
This procedure is adapted from established methods involving the asymmetric hydrogenation of pyrazinecarboxylate esters[1].
Materials:
-
tert-Butyl pyrazinecarboxylate
-
Methanol
-
Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer
-
Chiral ferrocene-based phosphine ligand (e.g., Josiphos family)
-
Hydrogen gas (high pressure)
-
32% Hydrochloric acid
-
Dichloromethane
Procedure:
-
In a suitable high-pressure reactor, dissolve tert-butyl pyrazinecarboxylate (1.0 eq) in methanol.
-
To this solution, add the rhodium catalyst (e.g., bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer, ~1.9 mol%) and the chiral phosphine ligand (~4.0 mol%).
-
Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50 bar with hydrogen.
-
Heat the reaction mixture to 70°C and maintain vigorous stirring for 20 hours.
-
After cooling and carefully venting the reactor, the resulting tert-butyl (S)-piperazine-2-carboxylate is hydrolyzed by adding 32% hydrochloric acid.
-
The mixture is heated to 100°C for 20-30 minutes.
-
Cooling the solution to 0°C will precipitate the dihydrochloride salt of the product.
-
The precipitate is collected by filtration, washed with cold dichloromethane, and dried to yield Ethyl piperazine-2-carboxylate dihydrochloride.
-
For the subsequent step, the free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction into an organic solvent.
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the N,N'-dimethylation of piperazines via the Eschweiler-Clarke reaction[2][3][4][5][6].
Materials:
-
Ethyl piperazine-2-carboxylate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium carbonate (for an alternative procedure)
-
Sodium hydroxide (for work-up)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask, add Ethyl piperazine-2-carboxylate (1.0 eq) and formaldehyde (approximately 5-7 molar equivalents)[2].
-
Cool the mixture in an ice bath and slowly add formic acid (at least 2.0 eq). The addition should be controlled to manage the evolution of carbon dioxide.
-
After the addition is complete, heat the reaction mixture to reflux (around 90-100°C) for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until a pH > 10 is achieved.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Quantitative Data
The following tables summarize key quantitative data for the synthesis.
Table 1: Reaction Parameters for the Synthesis of Ethyl piperazine-2-carboxylate [1]
| Parameter | Value |
| Starting Material | tert-Butyl pyrazinecarboxylate |
| Catalyst System | Rhodium(I) chloride dimer / Chiral phosphine ligand |
| Hydrogenation Temperature | 70°C |
| Hydrogen Pressure | 50 bar |
| Reaction Time | 20 hours |
| Hydrolysis Temperature | 100°C |
| Reported Yield | ~41% (as dihydrochloride salt) |
| Enantiomeric Excess | ~77.6% ee |
Table 2: Reaction Parameters for the N,N'-Dimethylation of Piperazines [2]
| Parameter | Value |
| Substrate | Piperazine compound |
| Methylating Agent | Formaldehyde |
| Reducing Agent | Formic Acid (or alternative in modified procedures) |
| Molar Ratio (Formaldehyde:Piperazine) | ~5-7 : 1 |
| Reaction Temperature | 90-100°C (Reflux) |
| Reported Conversions (for similar piperazines) | Up to 90% |
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic Pathway for this compound.
Caption: General Experimental Workflow for N,N'-Dimethylation.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the initial formation of the piperazine ester precursor followed by a robust N,N'-dimethylation reaction. The protocols outlined in this guide, based on established chemical literature, provide a solid foundation for researchers to produce this compound for further investigation in drug discovery and development programs. Careful control of reaction conditions, particularly during the high-pressure hydrogenation and the exothermic methylation step, is crucial for achieving good yields and purity.
References
- 1. Ethyl Piperazine-2-carboxylate Dihydrochloride | 129798-91-0 | Benchchem [benchchem.com]
- 2. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 3. US3159633A - Methylation of piperazines - Google Patents [patents.google.com]
- 4. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to the Chemical Properties of Ethyl 1,4-dimethylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of Ethyl 1,4-dimethylpiperazine-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its structural, physical, and reactive characteristics, and where specific experimental data is unavailable, it draws upon information from closely related analogues to provide context for its potential applications and handling.
Core Chemical Properties
This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in pharmacologically active molecules, valued for its ability to influence physicochemical properties such as solubility and basicity, and to serve as a versatile linker or pharmacophore.[1] The N,N'-dimethyl substitution pattern, combined with the ethyl carboxylate at the 2-position, makes this a chiral molecule with potential as a synthetic intermediate for more complex chemical entities.[2]
Data Presentation: Summary of Chemical and Physical Properties
The following table summarizes the key quantitative data available for this compound. It is important to note that some physical properties have differing values across suppliers, which may be due to variations in measurement conditions or purity.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 1,4-dimethyl-2-piperazinecarboxylic acid ethyl ester | [3] |
| CAS Number | 90729-01-4 | [4][5] |
| Molecular Formula | C₉H₁₈N₂O₂ | [4][5] |
| Molecular Weight | 186.25 g/mol | [5] |
| Boiling Point | 50-52°C (at 0.1 mmHg) 76-80°C | [3][6] |
| Density | 1.02 g/cm³ 1.019 ± 0.06 g/cm³ (Predicted) | [3][6] |
| pKa (Predicted) | 6.80 ± 0.10 | [3] |
| Storage Temp. | 2-8°C | [3] |
| SMILES | O=C(OCC)C1(N(CCN(C1)C)C) | [4] |
| InChI | InChI=1S/C9H18N2O2/c1-4-13-9(12)8-7-10(2)5-6-11(8)3/h8H,4-7H2,1-3H3 | [7] |
| InChIKey | RRXUQLWWJFBPKT-UHFFFAOYSA-N | [7] |
Spectroscopic and Analytical Data
Mass Spectrometry (Predicted) Predicted collision cross-section (CCS) values and m/z for various adducts can be useful for mass spectrometry-based identification.
| Adduct | m/z |
| [M+H]⁺ | 187.14411 |
| [M+Na]⁺ | 209.12605 |
| [M-H]⁻ | 185.12955 |
| [M]⁺ | 186.13628 |
| Data sourced from PubChemLite.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Although experimental spectra for the title compound were not found, the expected ¹H NMR spectrum would likely show signals corresponding to the two N-methyl groups, the ethyl ester group (a quartet for the -OCH₂- and a triplet for the -CH₃), and the protons on the piperazine ring. The complexity of the piperazine ring signals would depend on the conformational dynamics of the ring system.
Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the searched literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related N,N'-disubstituted piperazine esters.
Proposed General Synthetic Method: Reductive Amination
The synthesis could likely be achieved starting from a suitable piperazine-2-carboxylate precursor, followed by N-methylation. The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[8]
-
Step 1: Synthesis of Ethyl Piperazine-2-carboxylate: This precursor could be synthesized via several routes, often starting from amino acids or through cyclization of appropriate diamine derivatives.[9]
-
Step 2: N,N'-Dimethylation: The resulting ethyl piperazine-2-carboxylate could then be subjected to reductive amination.
Illustrative Protocol (Eschweiler-Clarke Reaction):
-
To a solution of ethyl piperazine-2-carboxylate in a suitable solvent, an excess of aqueous formaldehyde and formic acid is added.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by techniques such as TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled and made basic with the addition of a suitable base (e.g., NaOH or K₂CO₃).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product, this compound, can then be purified by column chromatography or distillation.
Disclaimer: This is a generalized protocol and would require optimization for this specific substrate.
Applications in Research and Drug Development
The piperazine moiety is a key structural feature in numerous FDA-approved drugs.[1] Substituted piperazines are investigated for a wide range of biological activities, including but not limited to anti-inflammatory, analgesic, anti-infective, and anti-carcinogenic properties.[10][11]
This compound serves as a valuable building block or synthetic intermediate.[1] The ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation to form novel amides, or reduction to the alcohol. The chiral center at the 2-position allows for the synthesis of enantiomerically pure target molecules, which is critical in modern drug development to enhance target specificity and reduce off-target effects.[2]
Given the broad utility of the piperazine scaffold, this compound is a relevant starting material for constructing libraries of novel compounds for screening in various therapeutic areas, particularly those targeting the central nervous system.[1]
Mandatory Visualizations
The following diagrams illustrate logical workflows relevant to the characterization and synthesis of a chemical compound like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- 3. This compound | 90729-01-4 [amp.chemicalbook.com]
- 4. appchemical.com [appchemical.com]
- 5. scbt.com [scbt.com]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 7. PubChemLite - this compound (C9H18N2O2) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethyl 1,4-dimethylpiperazine-2-carboxylate
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to its classification as a research chemical, publicly available data is limited; this document compiles available information and presents a putative synthesis pathway.
Chemical Structure and Properties
This compound is a disubstituted piperazine derivative. The core structure consists of a six-membered piperazine ring with methyl groups attached to both nitrogen atoms (positions 1 and 4) and an ethyl carboxylate group at position 2.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 90729-01-4 | [1][2] |
| Molecular Formula | C9H18N2O2 | [1][2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1CN(CCN1C)C | [3] |
| InChI | InChI=1S/C9H18N2O2/c1-4-13-9(12)8-7-10(2)5-6-11(8)3/h8H,4-7H2,1-3H3 | [3] |
| InChIKey | RRXUQLWWJFBPKT-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 76-80°C | [4] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 6.80 ± 0.10 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in published literature. However, predicted mass spectrometry data provides insight into its expected fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 187.14411 | 143.2 |
| [M+Na]+ | 209.12605 | 149.5 |
| [M-H]- | 185.12955 | 143.5 |
| [M+NH4]+ | 204.17065 | 160.6 |
| [M+K]+ | 225.09999 | 149.0 |
| [M+H-H2O]+ | 169.13409 | 136.1 |
| [M]+ | 186.13628 | 142.1 |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals or patent literature. However, a plausible synthetic route can be proposed based on established methods for the N-alkylation and esterification of piperazine derivatives.
A potential synthetic pathway could involve the reaction of a suitable piperazine precursor with methylating and carboxylating agents. The following is a hypothetical experimental protocol for its synthesis.
Hypothetical Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
Ethyl piperazine-2-carboxylate
-
Formaldehyde
-
Formic acid
-
Anhydrous potassium carbonate
-
Methyl iodide
-
Anhydrous acetone
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-methylation of Ethyl piperazine-2-carboxylate: To a solution of ethyl piperazine-2-carboxylate in a suitable solvent, add an excess of formaldehyde and formic acid (Eschweiler-Clarke reaction). Heat the mixture to reflux for several hours.
-
Work-up and Extraction: After cooling, the reaction mixture is basified with a suitable base and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.
-
Characterization: The structure of the final product would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
References
An In-depth Technical Guide to Ethyl 1,4-dimethylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available data for Ethyl 1,4-dimethylpiperazine-2-carboxylate. It is intended for informational purposes for a scientific audience. A comprehensive literature search revealed limited publicly accessible experimental data regarding detailed synthesis protocols, biological activity, and specific signaling pathways for this compound.
Introduction
This compound is a heterocyclic organic compound. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide consolidates the available physicochemical data for this compound, providing a foundational resource for researchers. While specific experimental studies on this molecule are not widely reported, the information presented herein can serve as a starting point for further investigation.
Physicochemical Properties
The fundamental molecular and physical properties of this compound are summarized below. These data are essential for any experimental design, including solubility testing, formulation development, and analytical method development.
| Property | Value | References |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1] |
| CAS Number | 90729-01-4 | [1] |
| Boiling Point | 76-80 °C (Predicted) | [3] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 6.80 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8 °C | [3] |
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
| Hazard Information | GHS Pictogram | Precautionary Statements |
| Hazard Codes: C (Corrosive) | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Risk Statements: 34 (Causes burns) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Hazard Note: Irritant | P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. | |
| P302+P352: IF ON SKIN: wash with plenty of soap and water. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This is a summary of safety information. Always refer to the full Safety Data Sheet (SDS) before handling the compound.
Experimental Protocols
Caption: A generalized workflow for the synthesis and characterization of a chemical compound.
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. The piperazine scaffold is present in many biologically active molecules, including those with antipsychotic, antidepressant, and antihistaminic properties. Therefore, this compound could be a candidate for screening in various biological assays to determine its potential therapeutic applications.
The following diagram illustrates a hypothetical and generalized workflow for the initial stages of drug discovery, which could be applied to a novel compound like this compound.
Caption: A generalized workflow for the early stages of drug discovery.
Conclusion
This compound is a chemical entity with well-defined physicochemical properties but limited publicly available biological data. This guide provides a consolidated summary of the known information. The absence of detailed experimental and biological studies highlights an opportunity for further research to explore the potential applications of this compound in medicinal chemistry and drug development. Researchers are encouraged to use the information herein as a foundation for designing new studies to elucidate the synthetic routes, analytical methods, and potential biological activities of this and related molecules.
References
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 1,4-dimethylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Ethyl 1,4-dimethylpiperazine-2-carboxylate (CAS No: 90729-01-4). Due to the limited availability of public experimental spectra for this specific compound, this document combines predicted data with established spectroscopic principles for analogous structures. It is intended to serve as a reference for researchers in analytical chemistry, organic synthesis, and pharmaceutical development.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 90729-01-4[1][2][3] |
| Molecular Formula | C₉H₁₈N₂O₂[1][2] |
| Molecular Weight | 186.25 g/mol [2][3] |
| Structure | (Image of the chemical structure of this compound) |
Mass Spectrometry (MS) Data
While experimental mass spectra are not widely published, predicted data provides insight into the expected fragmentation patterns and adduct formation under mass spectrometric analysis. The primary ionization method would likely be Electrospray Ionization (ESI) due to the polar nature of the molecule.
Table 1: Predicted Mass Spectrometry Data (ESI) [4]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 187.14411 |
| [M+Na]⁺ | 209.12605 |
| [M+K]⁺ | 225.09999 |
| [M+NH₄]⁺ | 204.17065 |
| [M-H]⁻ | 185.12955 |
| [M+HCOO]⁻ | 231.13503 |
| [M+CH₃COO]⁻ | 245.15068 |
Data sourced from PubChemLite, calculated using the CCSbase method.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental NMR data for this compound is not publicly available. The following tables present predicted chemical shifts for ¹H and ¹³C NMR based on the analysis of its functional groups and data from similar piperazine and carboxylate structures.
Table 2: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH₂ -CH₃ (Ethyl) | ~4.1 - 4.2 | Quartet (q) | 2H |
| -O-CH₂-CH₃ (Ethyl) | ~1.2 - 1.3 | Triplet (t) | 3H |
| N-CH₃ (Piperazine ring, position 1) | ~2.2 - 2.4 | Singlet (s) | 3H |
| N-CH₃ (Piperazine ring, position 4) | ~2.2 - 2.4 | Singlet (s) | 3H |
| Piperazine Ring Protons | ~2.0 - 3.5 | Multiplets (m) | 7H |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester Carbonyl) | ~170 - 175 |
| -O-CH₂ -CH₃ (Ethyl) | ~60 - 62 |
| -O-CH₂-CH₃ (Ethyl) | ~14 - 15 |
| N-CH₃ (Piperazine ring, position 1) | ~45 - 48 |
| N-CH₃ (Piperazine ring, position 4) | ~45 - 48 |
| Piperazine Ring Carbons | ~45 - 60 |
Infrared (IR) Spectroscopy Data
An experimental IR spectrum is not available. The expected vibrational frequencies are based on the characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |
| C=O (Ester) | Stretching | 1735 - 1750 | Strong |
| C-O (Ester) | Stretching | 1150 - 1250 | Strong |
| C-N (Amine) | Stretching | 1020 - 1250 | Medium |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.[5][6]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.[6]
-
¹H NMR Acquisition:
-
Record the spectrum at room temperature.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Record a proton-decoupled ¹³C spectrum on the same instrument, operating at the corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[6]
-
A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is well-suited for polar and nitrogen-containing compounds.[5] This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.
-
Set the mass range to scan from approximately m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet: If the compound is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[6]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[6]
-
Visualizations
The following diagrams illustrate the general workflow for the characterization of a chemical compound like this compound.
Caption: General workflow from synthesis to spectroscopic analysis and structural confirmation.
Caption: Relationship between compound properties, analytical techniques, and resulting data.
References
- 1. appchemical.com [appchemical.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 90729-01-4 [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C9H18N2O2) [pubchemlite.lcsb.uni.lu]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. rsc.org [rsc.org]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The "Privileged" Nature of the Piperazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structure of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple, diverse biological targets with high affinity.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a quintessential example of such a scaffold.[2][3] Its prevalence in FDA-approved drugs is a testament to its versatile and favorable properties in drug design.[4][5]
The unique characteristics of the piperazine moiety, including its structural rigidity, basicity, and the synthetic tractability of its two nitrogen atoms, provide a powerful tool for medicinal chemists.[4][6] These nitrogens serve as key handles for chemical modification, allowing for the precise tuning of physicochemical and pharmacokinetic properties.[5] By modifying substituents at the N1 and N4 positions, researchers can modulate a molecule's solubility, lipophilicity, metabolic stability, and target-binding affinity.[5][6] The two basic nitrogen centers often improve aqueous solubility and can act as hydrogen bond donors or acceptors, facilitating strong interactions with biological targets and enhancing oral bioavailability.[6][7] This guide will provide a comprehensive overview of the piperazine scaffold's role in medicinal chemistry, covering its core properties, diverse pharmacological applications, and the molecular mechanisms of key drugs built upon this remarkable framework.
Core Physicochemical and Pharmacokinetic Properties
The utility of the piperazine ring in drug design is rooted in its distinct physicochemical properties. As a diprotic base, it can accept two protons, with pKa values typically around 5.5 and 9.8.[8] This characteristic is crucial for forming various salts, which can significantly improve a drug's solubility and formulation stability.[8] The chair conformation of the six-membered ring provides a defined three-dimensional structure that can orient substituents in specific vectors to optimize receptor binding.[5]
From a pharmacokinetic perspective, the piperazine scaffold is often introduced to a lead compound to enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6] Its ability to improve water solubility is a key factor in achieving good oral absorption. For instance, the conversion of the first-generation antihistamine hydroxyzine, a lipophilic base, into its principal active metabolite, cetirizine, introduces a carboxylic acid group. This transforms the molecule into a zwitterion with a piperazine core, which significantly reduces its ability to cross the blood-brain barrier, thereby minimizing sedative side effects while retaining high peripheral H1 receptor affinity.
Diverse Pharmacological Activities and Key Drug Classes
The piperazine scaffold is a component of numerous drugs across a vast range of therapeutic areas, demonstrating its incredible versatility. Its derivatives have shown efficacy as anticancer, antipsychotic, antidepressant, antihistaminic, antiviral, and antimicrobial agents, among others.
Anticancer Agents
In oncology, the piperazine ring is a key structural feature in several targeted therapies. It often serves as a linker connecting different pharmacophoric elements, correctly positioning them within the ATP-binding pocket of protein kinases. A prime example is Imatinib , a revolutionary drug for chronic myeloid leukemia (CML).[6]
Antipsychotic Agents
Many atypical antipsychotics incorporate a piperazine moiety. These drugs often target dopamine and serotonin receptors in the central nervous system. The piperazine core can interact with these G protein-coupled receptors (GPCRs), and substituents on the ring play a critical role in defining the receptor binding profile and mechanism of action. Aripiprazole is a notable example, functioning as a dopamine D2 receptor partial agonist.[2]
Antihistamines
The piperazine scaffold is central to a major class of H1 receptor antagonists used to treat allergic conditions.[1] The distance and orientation between the two nitrogen atoms and the aromatic substituents are often critical for high-affinity binding to the H1 receptor. Cetirizine , a second-generation antihistamine, contains a prominent piperazine ring.
Quantitative Data: Binding Affinities and Bioactivity
The efficacy of piperazine-containing drugs is quantified by their binding affinities (Kᵢ) to target receptors or their inhibitory concentrations (IC₅₀/GI₅₀) against cellular processes. The tables below summarize key quantitative data for representative drugs.
Table 1: Receptor Binding Affinities (Kᵢ, nM) of Aripiprazole
| Receptor | Kᵢ (nM) | Primary Action |
| Dopamine D₂ | 0.34 | Partial Agonist |
| Dopamine D₃ | 0.80 | Partial Agonist |
| Serotonin 5-HT₁ₐ | 1.7 | Partial Agonist |
| Serotonin 5-HT₂ₐ | 3.4 | Antagonist |
| Serotonin 5-HT₂ₑ | 0.36 | Antagonist |
| Serotonin 5-HT₇ | 1.9 | Antagonist |
| Adrenergic α₁ₐ | 25.7 | Antagonist |
| Histamine H₁ | 25.1 | Antagonist |
| Data sourced from multiple binding assays.[2][4][6] |
Table 2: Receptor Binding Affinity (Kᵢ, nM) of Cetirizine
| Receptor | Kᵢ (nM) |
| Histamine H₁ | ~6 |
| Cetirizine demonstrates high selectivity, with over 600-fold lower affinity for other common receptors like muscarinic, serotonin, and dopamine receptors. |
Table 3: In Vitro Bioactivity of Selected Piperazine-Based Anticancer Agents
| Compound Class/Name | Cell Line | Bioactivity Metric | Value (µM) |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 |
| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung) | GI₅₀ | 1.35 |
| Vindoline-Piperazine Conjugate 20 | CHO (Non-tumor) | IC₅₀ | 2.54 |
| Chalcone-Piperazine Hybrid 24 | HeLa (Cervical) | IC₅₀ | 0.19 |
| Colchicine-Piperazine Derivative 29 | Colo-205 (Colon) | IC₅₀ | 1.0 |
| Phenylaminocarbonyl-Piperazine | MCF7 (Breast) | IC₅₀ | 0.31 - 120.52 |
| GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration. |
Case Studies: Mechanism of Action
To illustrate the pivotal role of the piperazine scaffold, we will examine the mechanism of action of three landmark drugs.
Case Study 1: Imatinib (Anticancer)
Imatinib is a tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion protein, the hallmark of CML.[5] The piperazine ring is a critical component of its structure, enhancing solubility and providing a key interaction point. It occupies the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascade that drives uncontrolled cell proliferation and promotes apoptosis in the leukemic cells.[5]
Case Study 2: Aripiprazole (Antipsychotic)
Aripiprazole's unique profile as a "dopamine system stabilizer" is conferred by its action as a partial agonist at the dopamine D₂ receptor.[6] In brain regions with excessive dopamine (hyperdopaminergic state, linked to positive symptoms of schizophrenia), aripiprazole acts as a functional antagonist, lowering the dopaminergic tone. Conversely, in areas with low dopamine (hypodopaminergic state, linked to negative and cognitive symptoms), it acts as a functional agonist, increasing the signal. This modulation is achieved through its interaction with the D₂ receptor, a Gᵢ-coupled protein that inhibits adenylyl cyclase. Aripiprazole's piperazine moiety is crucial for its high-affinity binding to D₂ and various serotonin receptors.[2]
Case Study 3: Cetirizine (Antihistamine)
Cetirizine is a selective second-generation H₁ receptor antagonist. Histamine, released from mast cells during an allergic reaction, binds to H₁ receptors on various cells (e.g., smooth muscle, endothelial cells), triggering symptoms like itching, vasodilation, and bronchoconstriction. The H₁ receptor is a Gq-coupled GPCR.[7] Its activation leads to the stimulation of phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG.[7] IP₃ triggers calcium release, and DAG activates Protein Kinase C (PKC), leading to the inflammatory response.[7] Cetirizine, containing a diphenylmethylpiperazine core, acts as an inverse agonist, binding to the H₁ receptor and stabilizing it in an inactive conformation, thus blocking histamine-induced signaling.
Experimental Protocols
The development of piperazine-based drugs relies on robust synthetic and analytical methodologies. Below are representative protocols for the synthesis of a common piperazine intermediate and a key biological assay.
Protocol 1: Synthesis of 1-(Diphenylmethyl)piperazine
This protocol describes the synthesis of a common precursor for many antihistamines, including Cetirizine.
Workflow Diagram:
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. researchgate.net [researchgate.net]
- 7. thecarlatreport.com [thecarlatreport.com]
- 8. psychiatrist.com [psychiatrist.com]
Conformational analysis of 2-substituted piperazines
An In-Depth Technical Guide to the Conformational Analysis of 2-Substituted Piperazines
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous therapeutic agents across a wide range of areas, including antipsychotics, antidepressants, and anticancer drugs.[1][2] The conformational flexibility of the piperazine ring, combined with the ability to substitute at both nitrogen atoms, allows for precise three-dimensional positioning of pharmacophoric groups, which is critical for target binding and biological activity.[2][3]
A substituent at the C2 position introduces a chiral center and significantly influences the ring's conformational preferences. Understanding these preferences is not merely an academic exercise; it is crucial for structure-based drug design, as the bioactive conformation—the specific shape the molecule adopts to bind its target—governs efficacy and selectivity.[4][5] This guide provides a comprehensive technical overview of the conformational analysis of 2-substituted piperazines, detailing the governing principles, key experimental and computational methodologies, and the interpretation of quantitative data.
Fundamentals of Piperazine Conformation
Like cyclohexane, the piperazine ring is not planar and exists in several non-planar conformations to minimize steric and torsional strain.
-
Chair Conformation : The chair form is the most stable and predominant conformation for the piperazine ring, as confirmed by experimental crystal structures and computational studies.[1][6][7] In this conformation, substituents can occupy either axial or equatorial positions.
-
Boat and Twist-Boat Conformations : The boat and twist-boat conformations are higher-energy intermediates in the process of ring inversion.[1][6] While generally less populated, the boat conformation can be enforced in specific molecular contexts, such as when both nitrogen atoms coordinate to a metal center.[6][7]
Two primary dynamic processes dictate the conformational landscape of substituted piperazines:
-
Ring Inversion : The interconversion between the two chair forms. This process has a significant energy barrier, which can be higher in piperazines than in analogous cyclohexanes.[8]
-
N-Substituent Dynamics : For N-acylated or N-arylated piperazines, rotation around the N-C(O) or N-Aryl bond is restricted due to partial double-bond character.[4][8] This leads to distinct rotamers, further complicating the conformational equilibrium.
The Axial Preference of 2-Substituents in N-Acyl/Aryl Piperazines
A critical and somewhat counter-intuitive feature of 1-acyl or 1-aryl 2-substituted piperazines is the general preference for the substituent at the C2 position to adopt an axial orientation.[9] This contrasts with the behavior of simple substituted cyclohexanes, where steric bulk (quantified by A-values) typically dictates a strong preference for the equatorial position to minimize 1,3-diaxial interactions.[10][11]
The primary reason for this axial preference is the presence of pseudoallylic strain , also known as A(1,3) strain. When the N1 nitrogen is part of an amide or is attached to an aromatic ring, its lone pair delocalizes into the π-system, increasing the sp2 character and planarity around that nitrogen.[12] This creates a pseudo-allylic system where steric repulsion between the 2-substituent and the N1-substituent is minimized when the 2-substituent is in the axial position.[12]
Furthermore, in cases where the 2-substituent contains a hydrogen bond acceptor (e.g., an ether oxygen), the axial conformation can be further stabilized by the formation of an intramolecular hydrogen bond with the N4-H group.[9]
Below is a diagram illustrating the conformational equilibrium that is dominated by the axial conformer due to these effects.
Quantitative Conformational Data
The conformational preferences and dynamics of 2-substituted piperazines can be quantified by determining the energy differences and activation barriers between different states.
Table 1: Energy Barriers for Conformational Processes
This table summarizes activation free energy (ΔG‡) barriers for ring inversion and amide bond rotation, typically determined by dynamic NMR spectroscopy. These values indicate the energy required for the conformational change to occur.
| Compound Type | Process | Solvent | ΔG‡ (kJ/mol) | Reference(s) |
| Mono-N-benzoylated Piperazines | Ring Inversion | CDCl₃ | 56 - 80 | [13][14] |
| Mono-N-benzoylated Piperazines | Amide Bond Rotation | CDCl₃ | 56 - 80 | [13][14] |
| N,N'-dimethylpiperazine | Ring Inversion | CH₂Cl₂ | 55.7 | [8] |
Note: In many N-acylated piperazines, the energy barrier for amide rotation is higher than for ring inversion.[13]
Table 2: Relative Energies of Piperazine Ring Conformations
Computational studies provide the relative energies of the different piperazine ring puckers. The chair conformation is the clear energetic minimum.
| Conformation | System | ΔE (kcal/mol) relative to Chair | Reference(s) |
| Chair | Piperazine | 0.0 | [1][6] |
| Boat | Piperazine | ~6.1 | [1][6] |
| Twist-Boat | Piperazine | ~7.5 (from Boat) | [1][6] |
Experimental & Computational Protocols
A combination of experimental and computational techniques is required for a thorough conformational analysis. The following diagram outlines a typical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR (DNMR) is the primary tool for studying conformational dynamics in solution.
-
Objective : To measure the rates of conformational exchange (e.g., ring inversion) and determine the activation energy barriers.
-
Methodology :
-
Sample Preparation : Dissolve the purified 2-substituted piperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Variable-Temperature (VT) ¹H NMR : Record a series of ¹H NMR spectra over a wide temperature range, from below the coalescence point to above it.
-
Identify Coalescence Temperature (Tc) : At low temperatures, separate signals for axial and equatorial protons (or for different rotamers) are observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually merge into a single averaged signal. The temperature at which the signals merge is the coalescence temperature (Tc).[13][15]
-
Calculate Activation Barrier (ΔG‡) : The Gibbs free energy of activation at the coalescence temperature is calculated using the Eyring equation. For a simple uncoupled two-site exchange, the rate constant (k) at Tc can be estimated, and ΔG‡ is derived from that.[16]
-
Structural Elucidation : 2D NMR techniques like COSY and NOESY are used at low temperatures to assign specific proton signals and confirm through-space proximities, which helps in definitively assigning the axial or equatorial position of the substituent.[14]
-
Single-Crystal X-Ray Diffraction
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.
-
Objective : To determine the precise three-dimensional structure, including bond lengths, bond angles, and torsion angles.
-
Methodology :
-
Crystal Growth : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[15][16]
-
Data Collection : Mount a single crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern data as the crystal is rotated.[16]
-
Structure Solution and Refinement : The diffraction data is used to solve the electron density map of the unit cell, revealing the positions of the atoms. The structural model is then refined to best fit the experimental data.[16][17] The final output is a detailed structural model (CIF file) that confirms the ring pucker (e.g., chair) and the substituent's orientation (axial/equatorial).
-
Computational Modeling
Computational chemistry complements experimental data by providing relative energies of different conformers and transition states.
-
Objective : To perform a systematic conformational search and calculate the relative energies of all stable conformers to predict the most favorable structures.
-
Methodology :
-
Conformational Search : Generate a large set of possible starting conformations for the molecule using methods like molecular mechanics force fields.
-
Geometry Optimization : Each generated conformer is then subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional (e.g., M06-2X) and basis set.[1][12] This finds the nearest local energy minimum for each starting structure.
-
Energy Calculation : Single-point energy calculations are performed on the optimized geometries using a highly accurate method, such as coupled-cluster theory (e.g., DLPNO-CCSD(T)), to establish a benchmark for the relative energies of the conformers.[1][6]
-
Analysis : The relative Gibbs free energies of the conformers are compared to determine their equilibrium populations at a given temperature. This allows for a direct comparison with experimental results from NMR.
-
Implication for Drug Development
The conformational preference of a 2-substituted piperazine directly impacts its ability to bind a biological target. A molecule exists as an ensemble of conformations, but only a specific "bioactive" conformation is responsible for the desired pharmacological effect. If the preferred low-energy conformation (e.g., axial) matches the bioactive conformation, the molecule will bind with higher affinity, as less energy is required to adopt the correct pose.
For instance, the axial orientation of a 2-pyridylmethoxy substituent in a series of piperazine-based α7 nicotinic acetylcholine receptor agonists was found to be crucial for activity, as it mimics the spatial orientation of key nitrogen atoms in potent natural ligands like nicotine.[9] Understanding and controlling this conformational preference is therefore a powerful strategy in rational drug design to enhance potency and selectivity.
Conclusion
The conformational analysis of 2-substituted piperazines is a multifaceted field that relies on the synergy of NMR spectroscopy, X-ray crystallography, and computational modeling. The key takeaway for drug development professionals is the established preference for the C2-substituent to be in an axial position in N-acyl and N-aryl piperazines, a phenomenon driven by the minimization of pseudoallylic strain. A thorough understanding and application of the principles and protocols outlined in this guide can empower researchers to design more effective and selective therapeutic agents by rationally controlling the three-dimensional architecture of these vital medicinal scaffolds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A value - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 1,4-dimethylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 1,4-dimethylpiperazine-2-carboxylate, a heterocyclic organic compound. The information is compiled from various commercial and scientific sources to assist researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a substituted piperazine derivative. Its core structure consists of a piperazine ring with methyl groups at positions 1 and 4, and an ethyl carboxylate group at position 2.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 90729-01-4 | [1] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Boiling Point | 76-80 °C | ChemicalBook |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 6.80 ± 0.10 (Predicted) | ChemicalBook |
Commercial Availability
This compound is available from several commercial suppliers, primarily as a research chemical. The purity and available quantities may vary between suppliers.
Table 2: Commercial Suppliers and Purity
| Supplier | Purity |
| Shanghai Aladdin Biochemical Technology Co., LTD | 95.0% |
| Santa Cruz Biotechnology (SCBT) | Not specified; for research use only.[1] |
| Aceschem | 98% NLT |
| Appchem | Not specified |
| XIAMEN EQUATION CHEMICAL CO.,LTD | Not specified |
It is recommended to request a certificate of analysis from the supplier for lot-specific purity and impurity data.
Safety and Handling
Safety Data Sheets (SDS) are available from various suppliers. The compound is generally classified as an irritant. Standard laboratory safety protocols should be followed when handling this chemical.
Table 3: Hazard Identification
| Hazard Statement | Description |
| C | Corrosive |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Synthetic Considerations
Below is an illustrative workflow for the synthesis of a related compound, (1,4-Dimethylpiperazin-2-yl)methanol, starting from piperazine-2-carboxylic acid. This demonstrates the types of chemical transformations that molecules like this compound might undergo.
Caption: Illustrative synthesis of a related piperazine derivative.
Potential Applications in Research and Drug Development
Based on the chemical structure, this compound is a valuable building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery screening. The piperazine moiety is a well-known pharmacophore present in drugs with a wide range of activities, including antipsychotic, antidepressant, antihistaminic, and anti-cancer properties.
The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further chemical modifications and the attachment of other pharmacophores. The N-methyl groups can influence the compound's basicity, solubility, and metabolic stability.
Due to the lack of published data on the specific biological activity of this compound, its primary role is likely that of a versatile intermediate for the synthesis of novel therapeutic agents.
Conclusion
This compound is a commercially available substituted piperazine that serves as a useful intermediate in organic synthesis. While detailed experimental protocols for its direct use and its role in biological pathways are not extensively documented in publicly accessible literature, its chemical structure presents numerous possibilities for the synthesis of diverse and potentially bioactive molecules. Researchers and drug development professionals can utilize this compound as a scaffold to generate novel chemical entities for a variety of therapeutic targets. It is crucial to source the material from a reputable supplier and consult the corresponding Safety Data Sheet before use.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 1,4-dimethylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Ethyl 1,4-dimethylpiperazine-2-carboxylate. Due to the limited publicly available data for this specific compound, this guide incorporates information from closely related structural analogs, particularly N,N'-dimethylpiperazine, to provide a thorough assessment of potential hazards and handling protocols.
Chemical and Physical Properties
This compound is a substituted piperazine derivative. The available physicochemical data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [2] |
| CAS Number | 90729-01-4 | [2] |
| Boiling Point | 76-80 °C | [3] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 6.80 ± 0.10 (Predicted) | [3] |
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2800 mg/kg | [2] |
| LD50 | Rabbit | Dermal | 3000 mg/kg | [2][4][5] |
| Skin Corrosion/Irritation | Rabbit | - | Causes burns | [5] |
| Serious Eye Damage/Irritation | Rabbit | - | Corrosive, may cause severe damage including blindness | [5] |
Hazard Identification and Safety Precautions
Based on the available data, this compound is considered a hazardous substance.
GHS Hazard Statements:
-
Harmful if swallowed.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
Response:
Hazard Communication Workflow
Caption: Workflow for effective hazard communication.
Experimental Protocols
Representative Synthesis of a N,N'-Disubstituted Piperazine-2-Carboxylic Acid Ester
The following is a general procedure for the synthesis of piperazine-2-carboxylic acid derivatives, which can be adapted for this compound.
Reaction: To a solution of the appropriate N,N'-disubstituted ethane-1,2-diamine in a suitable solvent (e.g., toluene), an ethyl 2,3-dihalopropanoate is added dropwise in the presence of a base (e.g., triethylamine). The reaction mixture is then heated to reflux.
Detailed Steps:
-
To a preheated solution (50°C) of 2,3-dibromopropionic acid methyl ester in toluene, add triethylamine.[6]
-
Add N,N'-dibenzyl-ethane-1,2-diamine dropwise to the solution.[6]
-
Heat the resulting slurry to reflux until a clear solution is formed and stir overnight.[6]
-
After cooling to room temperature, extract the reaction mixture with 2N HCl.[6]
-
Neutralize the extract with 4N NaOH.
-
Extract the aqueous layer with ethyl acetate three times.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the product.[6]
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis of piperazine derivatives.
4.2.1. HPLC-DAD Method for Quantitative Analysis
-
Instrumentation: HPLC with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Detection: Monitor at a wavelength appropriate for the compound's chromophore.
-
Quantification: Use an external or internal standard method for accurate quantification. Limits of quantification for piperazine derivatives can be in the range of 0.125 to 0.5 µg/ml.[7]
4.2.2. GC-MS Method for Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection depending on the concentration.
-
MS Detection: Electron ionization (EI) mode. Identification is based on the fragmentation pattern of the mass spectrum.[7]
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
Chemical Handling and Safety Workflow
Caption: A standard workflow for safe chemical handling.
Accidental Release Measures
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Contain the spill if possible. Notify emergency services.
-
Environmental Precautions: Prevent entry into drains and waterways.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Call a physician immediately.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Biological Activity and Potential Signaling Pathways
While specific data for this compound is lacking, the broader class of piperazine derivatives exhibits a wide range of biological activities. These compounds are known to interact with various receptors and signaling pathways in the central nervous system and other tissues.
Potential Biological Activities of Piperazine Derivatives:
-
Antimicrobial[8]
-
Anticancer[9]
-
Central Nervous System (CNS) effects, including psychotropic and neuroprotective properties[9]
-
Anti-inflammatory[10]
-
Analgesic[10]
-
Antihistaminic[10]
-
Cardiovascular effects[9]
The diverse biological activities suggest that piperazine derivatives can modulate multiple signaling pathways. The specific interactions of this compound would require dedicated pharmacological screening and molecular studies.
Stability and Reactivity
-
Reactivity: Data not available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Hazardous Reactions: Data not available.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Acids, Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[5]
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
This guide is intended to provide comprehensive safety and handling information based on available data. It is crucial for researchers and scientists to always consult the most recent Safety Data Sheet (SDS) for any chemical and to perform a thorough risk assessment before beginning any new experimental work.
References
- 1. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N'-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
Methodological & Application
Synthetic Strategies for N,N'-Dialkylpiperazine-2-carboxylate Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N,N'-dialkylpiperazine-2-carboxylate esters, key scaffolds in medicinal chemistry. The following sections outline various synthetic routes, present quantitative data for comparison, and provide step-by-step experimental procedures.
Introduction
N,N'-dialkylpiperazine-2-carboxylate esters are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. Their rigid framework and the presence of two nitrogen atoms allow for diverse substitution patterns, enabling fine-tuning of physicochemical and pharmacokinetic properties. This document explores several common and effective synthetic strategies to access this important class of molecules.
Synthetic Routes Overview
Several synthetic routes have been developed for the preparation of N,N'-dialkylpiperazine-2-carboxylate esters. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and stereochemical requirements. The primary methods covered in this document include:
-
Cyclization of N,N'-disubstituted-1,2-diamines with a C3 synthon.
-
Reductive Amination of Piperazine-2-carboxylate Esters.
-
Sequential N-Alkylation of Piperazine-2-carboxylate Esters.
-
Asymmetric Hydrogenation of Pyrazine-2-carboxylate Esters.
The logical relationship and workflow for selecting a synthetic route are depicted in the diagram below.
Caption: Decision tree for selecting a synthetic route.
Route 1: Cyclization of N,N'-Dialkylethylenediamine with Methyl 2,3-Dibromopropionate
This approach involves the direct cyclization of a pre-functionalized N,N'-dialkylethylenediamine with a suitable three-carbon electrophile, such as methyl 2,3-dibromopropionate, to form the piperazine ring.
Experimental Protocol
Synthesis of Methyl 1,4-Dibenzylpiperazine-2-carboxylate [1]
-
Preparation: To a solution of methyl 2,3-dibromopropionate in toluene (40 ml), add triethylamine (Et3N, 5.80 ml, 41.6 mmol) and heat the solution to 50°C.
-
Addition: Add N,N'-dibenzyl-ethane-1,2-diamine (4.90 ml, 20.8 mmol) dropwise to the heated solution. A white slurry will form.
-
Reaction: Heat the resulting slurry to reflux. The mixture should become a clear solution. Stir at reflux overnight.
-
Work-up: After cooling to room temperature, extract the reaction mixture with 2N HCl (approximately 500 ml).
-
Neutralization: Neutralize the aqueous extract with 4N NaOH.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) three times.
-
Purification: Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure to yield the product as a colorless oil.
Quantitative Data
| Starting Materials | Product | Yield | Purity/Analysis |
| Methyl 2,3-dibromopropionate, N,N'-dibenzylethane-1,2-diamine | Methyl 1,4-dibenzylpiperazine-2-carboxylate | 84.8% | HPLC-MS (ESI) |
Route 2: Reductive Amination of Piperazine-2-carboxylate Esters
Reductive amination is a versatile method for the N-alkylation of amines.[2][3] This can be performed as a one-pot reaction where an aldehyde or ketone is reacted with the piperazine ester in the presence of a reducing agent. For the synthesis of N,N'-dialkyl derivatives, this can be a two-step process starting from piperazine-2-carboxylate ester or a one-pot dialkylation if desired.
The general workflow for reductive amination is outlined below.
Caption: General workflow for reductive amination.
Experimental Protocol
General Procedure for Reductive Amination [4][5]
-
Dissolution: Dissolve the N-mono-alkyl-piperazine-2-carboxylate ester (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a suitable solvent such as dichloromethane (CH2Cl2) or 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data
| Substrate | Reagents | Product | Yield |
| Piperazine & Phenylacetaldehyde | Sodium triacetoxyborohydride, Trifluoroacetic acid | 1,4-Diphenethylpiperazine | 79.2% |
| N-Diphenylmethylpiperazine & Benzaldehyde | Sodium triacetoxyborohydride, Trifluoroacetic acid | 1-Benzhydryl-4-benzylpiperazine | 77.0% |
Note: The yields are for the synthesis of N,N'-disubstituted piperazines, not specifically the 2-carboxylate esters, but the protocol is applicable.[4]
Route 3: Sequential N-Alkylation of Piperazine-2-carboxylate Esters
This classic approach involves the stepwise alkylation of the two nitrogen atoms of the piperazine ring. To achieve selective mono- and subsequent di-alkylation, a protecting group strategy is often employed.[6]
The workflow for sequential N-alkylation is shown below.
Caption: Workflow for sequential N-alkylation using a protecting group.
Experimental Protocol
Step 1: Mono-Boc Protection of Piperazine-2-carboxylate Ester (General Procedure)[6]
-
Dissolution: Dissolve piperazine-2-carboxylate ester (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Addition of Boc-anhydride: Add a solution of di-tert-butyl dicarbonate (Boc2O, 1 equivalent) in DCM dropwise to the piperazine solution over several hours at room temperature.
-
Reaction: Stir the mixture for 22 hours.
-
Purification: Evaporate the solvent and purify the residue by column chromatography to separate the mono-Boc protected product from unreacted starting material and di-Boc protected by-product.
Step 2: N-Alkylation of Mono-Boc-piperazine-2-carboxylate Ester (General Procedure)[7]
-
Reaction Setup: To a solution of the mono-Boc protected piperazine-2-carboxylate ester (1 equivalent) in a solvent like acetonitrile, add anhydrous potassium carbonate (K2CO3, 5 equivalents), potassium iodide (KI, 1 equivalent), and the desired alkyl halide (20 equivalents).
-
Reaction: Stir the mixture at reflux for 12 hours.
-
Work-up: After cooling, filter the mixture and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Step 3: Deprotection of the Boc Group (General Procedure)
-
Reaction: Dissolve the N-Boc-N'-alkylpiperazine-2-carboxylate ester in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or HCl in dioxane.
-
Reaction: Stir at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
Step 4: Second N-Alkylation
Follow the procedure for N-alkylation described in Step 2, using the product from Step 3 as the starting material.
Quantitative Data
| Reaction Step | Reagents | Product | Yield |
| N-alkylation of a carbazole derivative with N-methylpiperazine | K2CO3, KI, Acetonitrile | N-alkylated piperazine derivative | 60% |
Note: The yield is for a specific N-alkylation reaction and may vary depending on the substrates.[7]
Route 4: Asymmetric Hydrogenation of Pyrazine-2-carboxylate Esters
For the synthesis of enantiomerically enriched piperazine-2-carboxylate esters, the asymmetric hydrogenation of a corresponding pyrazine-2-carboxylate ester is an effective method. This reaction typically employs a chiral rhodium complex as a catalyst.[8]
Experimental Protocol
Synthesis of tert-Butyl (S)-Piperazine-2-carboxylate [8]
-
Catalyst Preparation: In a suitable pressure reactor, prepare the catalyst by reacting a rhodium precursor with a chiral phosphine ligand.
-
Hydrogenation: Add the pyrazine-2-carboxylate ester substrate to the reactor containing the catalyst and a solvent such as methanol.
-
Reaction: Pressurize the reactor with hydrogen gas (e.g., 50 bar) and heat to a suitable temperature (e.g., 70°C) for 20 hours.
-
Work-up and Purification: After the reaction, cool the reactor, release the pressure, and concentrate the reaction mixture. The crude product can then be purified.
Quantitative Data
| Substrate | Catalyst System | Product | Conversion | Enantiomeric Excess (ee) |
| Pyrazinecarboxylic acid ester | [Rh(cod)Cl]2 / (R)-(di-tert-butylphosphino)ethyl]-(S)-(diphenylphosphino)ferrocene | (S)-Piperazine-2-carboxylate ester | 67% | Not specified in abstract |
Note: The N,N'-dialkylation would be carried out in subsequent steps using methods such as reductive amination or direct alkylation.[8]
Conclusion
The synthesis of N,N'-dialkylpiperazine-2-carboxylate esters can be achieved through several effective routes. The choice of method will be guided by factors such as the desired stereochemistry, the availability and cost of starting materials, and the desired substitution pattern on the nitrogen atoms. The protocols and data provided herein serve as a comprehensive guide for researchers in the planning and execution of these syntheses.
References
- 1. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for N-methylation of Piperazine-2-carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-methylation of piperazine-2-carboxylate esters, a crucial transformation in the synthesis of various pharmaceutical intermediates. The presence of the ester functionality requires careful selection of methylation conditions to avoid hydrolysis and other side reactions. This guide outlines effective methods, with a primary focus on a mild and selective reductive amination protocol.
Introduction
N-methylated piperazine derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The N-methyl group can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. The synthesis of N-methylated piperazine-2-carboxylate esters presents a chemical challenge due to the potential for the ester group to hydrolyze under harsh acidic or basic conditions. Therefore, the choice of methylating agent and reaction conditions is critical to ensure high yields and purity of the desired product. This application note details a reliable protocol using reductive amination with formaldehyde and sodium triacetoxyborohydride, a method known for its mildness and compatibility with ester functionalities. Alternative methods are also discussed and compared.
Data Presentation: Comparison of N-Methylation Methods
The following table summarizes various methods for the N-methylation of secondary amines, with a focus on their applicability to piperazine-2-carboxylate esters.
| Method | Methylating Agent | Reducing Agent / Base | Typical Solvent(s) | Typical Temperature (°C) | Reported Yield (%) | Advantages | Disadvantages & Potential Issues with Esters |
| Reductive Amination | Formaldehyde (or Paraformaldehyde) | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Room Temperature | 70-95 | Mild conditions, high chemoselectivity, commercially available reagents. | Requires anhydrous conditions for optimal performance. |
| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | Formic Acid, Water | 80-100 | 50-90[1] | Inexpensive reagents, simple procedure. | High risk of ester hydrolysis due to acidic conditions and elevated temperatures.[2] |
| Classical Alkylation | Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) | K₂CO₃, NaH, or other non-nucleophilic bases | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), THF | Room Temperature to 60 | 60-90 | Readily available reagents. | Risk of over-methylation to form quaternary ammonium salts. Strong bases can promote ester hydrolysis or epimerization . MeI and DMS are toxic. |
| Catalytic Methylation | Methanol | Transition Metal Catalyst (e.g., Ru, Ir) and a base | Toluene, Methanol | 100-150 | 80-95 | "Green" methylating agent, high atom economy. | Requires specialized catalysts, higher temperatures may not be suitable for all substrates. |
Experimental Protocols
Primary Recommended Protocol: Reductive Amination using Formaldehyde and Sodium Triacetoxyborohydride
This method is recommended for the N-methylation of piperazine-2-carboxylate esters due to its mild and ester-compatible reaction conditions.
Materials:
-
Piperazine-2-carboxylate ester hydrochloride or free base
-
Paraformaldehyde or 37% aqueous formaldehyde solution
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation of the Reaction Mixture: To a round-bottom flask under an inert atmosphere, add the piperazine-2-carboxylate ester (1.0 eq.). If starting from the hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.1 eq.) to liberate the free amine.
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Addition of Formaldehyde: Add paraformaldehyde (1.5-2.0 eq.) or a 37% aqueous formaldehyde solution (1.5-2.0 eq.) to the stirred solution. If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise over 10-15 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure N-methylated piperazine-2-carboxylate ester.
-
Mandatory Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for N-methylation of piperazine-2-carboxylate esters.
Signaling Pathway (Logical Relationship) of N-Methylation Methods
References
Application Notes and Protocols for Ethyl 1,4-dimethylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl 1,4-dimethylpiperazine-2-carboxylate as a versatile synthetic intermediate in pharmaceutical and chemical research.
Introduction
This compound is a chiral heterocyclic compound that serves as a valuable building block for the synthesis of more complex molecules.[1][2] Its piperazine core is a common scaffold in many biologically active compounds, and the presence of a modifiable ester group, along with two tertiary amine functionalities, allows for a variety of chemical transformations. This intermediate is particularly useful in the development of novel therapeutics, chiral ligands, and other fine chemicals.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 90729-01-4 | [1] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Boiling Point | 76-80 °C | [2] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8 °C | [2] |
Applications as a Synthetic Intermediate
This compound is a precursor for a range of valuable chemical entities. The primary transformations involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, direct reduction to the alcohol, or conversion to various amides. These derivatives have potential applications in medicinal chemistry and asymmetric catalysis.
The hydrolysis of the ethyl ester provides the corresponding carboxylic acid, which is a key intermediate for further functionalization, such as amide bond formation.
The direct reduction of the ester or the reduction of the corresponding carboxylic acid (or amide) yields (1,4-Dimethylpiperazin-2-yl)methanol. This chiral amino alcohol can be employed as a ligand in asymmetric synthesis.[3][4]
The carboxylic acid obtained from hydrolysis can be coupled with a variety of amines to generate a library of piperazine-2-carboxamides. Amide functionalities are prevalent in many bioactive molecules.[5]
Experimental Protocols
The following are detailed protocols for the key transformations of this compound.
This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
Dissolve this compound in ethanol.
-
Add a solution of potassium hydroxide in ethanol.
-
Reflux the mixture for 2 hours.[6]
-
Remove most of the ethanol by distillation.
-
Evaporate the remaining mixture to dryness.
-
Dissolve the residue in a minimum amount of hot water.
-
Acidify the solution with concentrated hydrochloric acid until it is slightly acidic.[6]
-
Boil the solution for a few minutes to remove any dissolved carbon dioxide.
-
Cool the solution to induce crystallization of the product, 1,4-Dimethylpiperazine-2-carboxylic acid hydrochloride.
-
Isolate the product by filtration, wash with a small amount of cold water, and dry.
Caption: Workflow for the hydrolysis of this compound.
This protocol outlines the reduction of the ester functionality to a primary alcohol using a strong reducing agent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF to the reaction mixture.[4]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% NaOH solution, and then more water.
-
A granular precipitate should form, which can be removed by filtration. Wash the precipitate thoroughly with THF.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude (1,4-Dimethylpiperazin-2-yl)methanol by distillation or column chromatography.[3]
Caption: Workflow for the reduction of this compound.
This protocol provides a general method for amide bond formation starting from the carboxylic acid obtained in Protocol 1.
Materials:
-
1,4-Dimethylpiperazine-2-carboxylic acid
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 1,4-Dimethylpiperazine-2-carboxylic acid in anhydrous DCM or DMF.
-
Add the desired amine (1.0-1.2 equivalents).
-
Add HOBt (1.0-1.2 equivalents) and EDC (1.1-1.5 equivalents).
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Caption: Workflow for the synthesis of piperazine-2-carboxamides.
Logical Relationship of Synthetic Transformations
The following diagram illustrates the synthetic utility of this compound as a versatile intermediate.
Caption: Synthetic pathways originating from this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 90729-01-4 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Ethyl 1,4-dimethylpiperazine-2-carboxylate in the Synthesis of Novel Therapeutic Agents
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and CNS-active properties.[1][2] The unique physicochemical properties of the piperazine ring, such as its ability to engage in hydrogen bonding and its conformational flexibility, make it an attractive moiety for the design of novel therapeutic agents. Ethyl 1,4-dimethylpiperazine-2-carboxylate is a versatile building block that can be readily functionalized to generate libraries of novel compounds for drug discovery.
This document provides an application note and detailed protocols for the synthesis and evaluation of a representative therapeutic agent derived from a substituted piperazine-2-carboxylate. Due to the limited availability of specific data for therapeutic agents directly synthesized from this compound in the public domain, this note will focus on the synthesis of a representative N-aryl piperazine-2-carboxamide, a class of compounds known to exhibit promising antimicrobial activity.[3][4]
Application Note: Synthesis of a Novel N-(2,4-dichlorophenyl)-1,4-dimethylpiperazine-2-carboxamide as a Potential Antibacterial Agent
The escalating threat of antimicrobial resistance necessitates the development of new antibacterial agents with novel mechanisms of action. Piperazine-containing compounds have shown significant potential in this area.[5] This application note describes the synthesis of N-(2,4-dichlorophenyl)-1,4-dimethylpiperazine-2-carboxamide, a novel compound designed to explore the antibacterial potential of this scaffold. The rationale for this design is based on the known antimicrobial activity of various N-aryl piperazine derivatives.[3]
The synthesis involves a straightforward amidation reaction between this compound and 2,4-dichloroaniline. The resulting compound can then be evaluated for its antibacterial activity against a panel of clinically relevant bacterial strains using standard microbiological assays.
Data Presentation
The following table summarizes the hypothetical, yet representative, quantitative data for the synthesized compound.
| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| PNZ-DC-01 | N-(2,4-dichlorophenyl)-1,4-dimethylpiperazine-2-carboxamide | C₁₃H₁₇Cl₂N₃O | 318.20 | 75 | >98 | 16 | 32 |
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dichlorophenyl)-1,4-dimethylpiperazine-2-carboxamide (PNZ-DC-01)
Materials:
-
This compound
-
2,4-dichloroaniline
-
Trimethylaluminum (2 M in toluene)
-
Anhydrous Toluene
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2,4-dichloroaniline (1.2 equivalents) in anhydrous toluene (20 mL) under a nitrogen atmosphere at 0 °C, add trimethylaluminum (2 M in toluene, 1.5 equivalents) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene (10 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(2,4-dichlorophenyl)-1,4-dimethylpiperazine-2-carboxamide.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized compound against bacterial strains.[1][6][7]
Materials:
-
Synthesized compound (PNZ-DC-01)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[8]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator (37 °C)
-
Spectrophotometer or plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a stock solution of the test compound (PNZ-DC-01) in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension.
-
Include a positive control (bacterial suspension with a known antibiotic) and a negative control (broth only) in separate wells.
-
Incubate the plate at 37 °C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][6]
Visualizations
Caption: Synthetic workflow for N-(2,4-dichlorophenyl)-1,4-dimethylpiperazine-2-carboxamide.
References
- 1. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apjhs.com [apjhs.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes & Protocols: Chiral Synthesis of Piperazine-2-Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral piperazine-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including anticancer agents and HIV protease inhibitors.[1][2] The stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of drug development. These application notes provide an overview of key synthetic strategies and detailed protocols for obtaining these valuable chiral building blocks.
Strategy 1: Asymmetric Hydrogenation of Pyrazine Derivatives
This method is a direct and efficient approach for establishing the C2-chirality, involving the enantioselective reduction of a prochiral pyrazinecarboxylic acid derivative using a chiral catalyst.
General Reaction Pathway
The asymmetric hydrogenation of a pyrazinecarboxylic acid derivative to yield the corresponding optically active piperazine-2-carboxylic acid derivative.
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Resolution of Piperazine-2-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperazine-2-carboxylic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals. Their stereochemistry often plays a pivotal role in the biological activity and safety profile of the final drug molecule. Enzymatic resolution of racemic piperazine-2-carboxylate esters offers a highly efficient and environmentally benign method to obtain enantiomerically pure forms of these valuable synthons. This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of piperazine-2-carboxylate esters using various lipases and amidases.
Key Concepts and Applications
Enzymatic kinetic resolution relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. This results in the formation of a product from one enantiomer, leaving the unreacted substrate enriched in the other enantiomer. Subsequent separation of the product and the remaining substrate provides access to both enantiopure compounds.
The primary applications of enantiopure piperazine-2-carboxylic acid derivatives are in the pharmaceutical industry for the synthesis of chiral drugs, including antivirals, and agents targeting the central nervous system.[1][2]
Data Presentation: Comparison of Enzymatic Resolution Methods
The following tables summarize quantitative data from various enzymatic resolution strategies for piperazine-2-carboxylate derivatives.
Table 1: Lipase-Catalyzed Resolution of N-Protected Piperazine-2-Carboxylate Esters
| Substrate | Enzyme | Acyl Donor | Solvent | Enantioselectivity (E) | Enantiomeric Excess (ee) | Yield | Reference |
| rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | Candida antarctica lipase A (CAL-A) | 2,2,2-trifluoroethyl butanoate | TBME | >200 | >99% (for both enantiomers) | ~50% (for each enantiomer) | |
| rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | Candida antarctica lipase A (CAL-A) | 2,2,2-trifluoroethyl butanoate | TBME | 200 | >97% | ~50% (for each enantiomer) | |
| rac-methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | Alcalase | - (Hydrolysis) | - | - | High (S-acid) | - | [1] |
Table 2: Amidase-Catalyzed Resolution of Racemic Piperazine-2-Carboxamide
| Substrate | Enzyme Source (Whole Cells) | Product | Enantiomeric Excess (ee) | Yield | Reference |
| rac-piperazine-2-carboxamide | Klebsiella terrigena DSM 9174 | (S)-piperazine-2-carboxylic acid | 99.4% | 41% | |
| rac-piperazine-2-carboxamide | Burkholderia sp. DSM 9925 | (R)-piperazine-2-carboxylic acid | 99.0% | 22% |
Experimental Protocols
Protocol 1: Kinetic Resolution of rac-N-4-Boc-Piperazine-2-Carboxylic Acid Methyl Ester using Candida antarctica Lipase A (CAL-A)
This protocol is based on the highly enantioselective N-acylation catalyzed by CAL-A.
Materials:
-
rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester
-
Candida antarctica lipase A (CAL-A) preparation (e.g., Novozym 735)
-
2,2,2-trifluoroethyl butanoate
-
tert-Butyl methyl ether (TBME), anhydrous
-
Hexadecane (internal standard for GC/HPLC analysis, optional)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical balance
-
Chiral HPLC system with a suitable chiral column (e.g., Daicel Chiralcel OD-H)
Procedure:
-
Reaction Setup:
-
In a clean, dry vial, prepare a 0.050 M solution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester in anhydrous TBME. For a 10 mL reaction, this corresponds to 122.1 mg of the substrate.
-
Add 2,2,2-trifluoroethyl butanoate as the acyl donor to a final concentration of 0.10 M (2 equivalents). For a 10 mL reaction, this is 156.1 µL.
-
If using an internal standard for monitoring the reaction progress, add hexadecane to a final concentration of 0.010 M.
-
-
Enzyme Addition:
-
Add the CAL-A preparation to the reaction mixture. A typical enzyme loading is 25-75 mg per mL of reaction volume. The optimal amount should be determined empirically.
-
Seal the vial and place it on a magnetic stirrer at room temperature (or a controlled temperature as optimized).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.
-
Analyze the aliquots by chiral HPLC to determine the enantiomeric excess of the remaining substrate ((R)-enantiomer) and the acylated product ((S)-enantiomer). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
-
Work-up and Isolation:
-
Once the desired conversion is reached (typically around 50%), filter off the enzyme.
-
Wash the enzyme with a small amount of fresh TBME.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
The resulting residue, containing the unreacted (R)-substrate and the acylated (S)-product, can be purified by column chromatography on silica gel to isolate both enantiopure compounds.
-
Analytical Method for Enantiomeric Excess Determination:
-
Instrument: HPLC system with a UV detector.
-
Column: Daicel Chiralcel OD-H (or equivalent).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
Protocol 2: Dynamic Kinetic Resolution (DKR) of rac-N-4-Boc-Piperazine-2-Carboxylic Acid Methyl Ester
This protocol allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
Materials:
-
Same as Protocol 1, with the following additions/changes:
-
Acyl donor: Vinyl butanoate
-
Solvent: Acetonitrile
-
Additive: Triethylamine
Procedure:
-
Reaction Setup:
-
In a clean, dry vial, prepare a 0.050 M solution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester in acetonitrile.
-
Add vinyl butanoate as the acyl donor to a final concentration of 0.20 M (4 equivalents).
-
Add triethylamine to a final concentration of 0.050 M (1 equivalent).
-
-
Enzyme Addition and Reaction:
-
Add the CAL-A preparation (50-75 mg/mL).
-
Seal the vial and stir the mixture at a controlled temperature (e.g., 48 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction by chiral HPLC until the starting material is consumed.
-
Work-up the reaction as described in Protocol 1 to isolate the (S)-acylated product. A yield of up to 75% can be achieved.
-
Visualizations
Experimental Workflow
Caption: General workflow for the enzymatic resolution of piperazine-2-carboxylate esters.
Application in Chiral Drug Synthesis
Caption: Contribution of enzymatic resolution to the synthesis of chiral pharmaceuticals.
References
Large-Scale Synthesis of Substituted Piperazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine moiety is a prevalent scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1] Piperazine-containing compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antidepressant effects.[1] The synthesis of substituted piperazines, particularly on a large scale, is a critical aspect of pharmaceutical development and manufacturing. This document provides detailed application notes and protocols for the scalable synthesis of substituted piperazines, focusing on methods amenable to industrial production.
Synthetic Strategies for Substituted Piperazines
The large-scale synthesis of substituted piperazines can be broadly categorized into two main approaches: N-substitution of the piperazine core and C-H functionalization of the piperazine ring. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
N-Alkylation and N-Arylation
N-substitution is the most common and direct method for synthesizing piperazine derivatives.[1] Key industrial methods include nucleophilic substitution, reductive amination, and palladium-catalyzed amination.
-
Nucleophilic Substitution: This classic method involves the reaction of piperazine with alkyl halides. A significant challenge is controlling the selectivity between mono- and di-substitution. Using a large excess of piperazine can favor mono-substitution.[2]
-
Reductive Amination: A versatile and widely used method for C-N bond formation, reductive amination involves the reaction of a piperazine with a carbonyl compound in the presence of a reducing agent.[3] This method offers a high degree of control and is amenable to large-scale production.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful method is used for the synthesis of N-arylpiperazines from aryl halides or triflates. It is a highly efficient and scalable reaction, widely employed in the pharmaceutical industry.[4]
C-H Functionalization
Direct functionalization of the carbon atoms of the piperazine ring has gained significant attention in recent years, offering novel pathways to previously inaccessible derivatives.[1]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions.[1][4] These methods often utilize photocatalysts to generate radical intermediates that can undergo various transformations.
-
Direct C-H Lithiation: This approach involves the deprotonation of an N-protected piperazine using a strong base, followed by reaction with an electrophile.[1] While effective, the use of cryogenic temperatures and highly reactive organolithium reagents can pose challenges for large-scale implementation.
Experimental Protocols
Protocol 1: Scalable Mono-N-Alkylation of Piperazine via Nucleophilic Substitution
This protocol describes a method for the selective mono-N-alkylation of piperazine by using an excess of the piperazine starting material.
Materials:
-
Piperazine (10 equivalents)
-
Alkyl Halide (1 equivalent)
-
Potassium Carbonate (2 equivalents)
-
Acetonitrile
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or crystallization to isolate the mono-alkylated product.[2]
Protocol 2: Large-Scale Synthesis of N-Arylpiperazines via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of aryl chlorides, which are often more cost-effective for large-scale synthesis.
Materials:
-
Aryl Chloride (1 equivalent)
-
Piperazine (2.5 equivalents, used as solvent and reactant)[4]
-
Palladium Catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand)
-
Sodium tert-butoxide (Base)
-
Toluene (as a co-solvent if needed)
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine the aryl chloride, piperazine, palladium catalyst, and sodium tert-butoxide.
-
If necessary, add toluene as a co-solvent.
-
Heat the reaction mixture under an inert atmosphere, monitoring the progress by HPLC or GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Protocol 3: Visible-Light-Mediated [3+3] Cycloaddition for C-Substituted Piperazines
This protocol outlines a modern, scalable approach to C-substituted piperazines using visible-light irradiation and an aluminum organometallic promoter.[5]
Materials:
-
Imine starting material
-
Aluminum Organometallic Promoter
-
Solvent (e.g., Dichloromethane)
-
Visible Light Source (e.g., Blue LED lamp)
Procedure:
-
In a suitable reaction vessel, dissolve the imine starting material in the solvent.
-
Add the aluminum organometallic promoter under an inert atmosphere.
-
Irradiate the reaction mixture with a visible light source at a controlled temperature.
-
Monitor the reaction progress by NMR spectroscopy or LC-MS.[5]
-
Upon completion, quench the reaction carefully.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by chromatography to obtain the desired C-substituted piperazine.
Data Presentation
Table 1: Comparison of N-Alkylation Strategies for Mono-Substituted Piperazines [2]
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Negligible |
Note: Yields are generalized and will vary based on specific substrates and reaction conditions.
Table 2: Selected Examples of Scalable Piperazine Syntheses
| Synthetic Method | Starting Materials | Product | Scale | Yield (%) | Reference |
| Reductive Amination | Piperazine derivative, Carbonyl compound | Piperazine-based glitazone | - | 63 | [3] |
| Visible-Light [3+3] Cycloaddition | Imines | C-substituted piperazine | Gram-scale | up to 95 | [5] |
| Pd-Catalyzed Amination | Aryl chloride, Piperazine | N-Arylpiperazine | - | Very good | [4] |
Visualizations
Caption: Comparative workflows for N-alkylation and C-H functionalization.
Caption: Control of mono- vs. di-substitution by stoichiometry.
Conclusion
The large-scale synthesis of substituted piperazines is a well-established field with a variety of robust and scalable methods. Traditional N-alkylation and reductive amination remain workhorses in industrial settings, while modern techniques like photoredox catalysis are opening new avenues for the synthesis of complex, C-substituted piperazine derivatives. The choice of synthetic route should be guided by factors such as cost of starting materials, desired substitution pattern, scalability, and safety considerations. The protocols and data presented herein provide a foundation for the development and optimization of large-scale piperazine syntheses in a research and drug development context.
References
Solid-Phase Synthesis of Piperazine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of piperazine libraries, a cornerstone in modern drug discovery. The piperazine scaffold is a privileged motif, frequently found in biologically active compounds, making the efficient construction of diverse piperazine libraries a critical task for identifying novel therapeutic agents.[1] Solid-phase synthesis offers significant advantages for this purpose, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[1][2][3][4]
Core Concepts in Solid-Phase Piperazine Synthesis
The solid-phase approach involves the attachment of a piperazine core or a precursor to a solid support (resin), followed by a series of chemical transformations to build the desired library of molecules.[1] Key steps in a typical solid-phase synthesis of a piperazine library include:
-
Resin Functionalization: Preparing the solid support with a suitable linker for attachment of the initial building block.
-
Piperazine Core Attachment: Covalently linking the piperazine moiety or a precursor to the functionalized resin.
-
Diversification: Introducing points of diversity by reacting the resin-bound piperazine with a variety of building blocks.
-
Cleavage: Releasing the final compounds from the solid support.
This document outlines two primary methodologies for the synthesis of piperazine libraries on solid support: one focused on the generation of N-monosubstituted piperazines and another for the creation of piperazinedione libraries.
Quantitative Data Summary
The following tables summarize typical quantitative data for the solid-phase synthesis of piperazine derivatives, providing a benchmark for expected outcomes.
Table 1: Synthesis of N-Monosubstituted Piperazines
| Parameter | Value | Notes |
| Resin Type | Wang Resin | A common resin for anchoring molecules via a carbamate linkage.[1][5] |
| Resin Loading | 0.5 - 0.7 mmol/g | Standard loading for many commercially available resins. |
| Coupling Reagents | p-Nitrophenyl chloroformate, Piperazine | For initial attachment of the piperazine core to the resin.[1][5] |
| Acylation Reagents | Carboxylic acids, Acid chlorides, Sulfonyl chlorides | Used for the diversification of the piperazine scaffold.[1][2][5] |
| Reduction Reagent | Borane-tetrahydrofuran complex (BH3-THF) | For the selective reduction of the introduced amide bond.[1][2][5] |
| Cleavage Cocktail | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To release the final product from the resin.[5] |
| Overall Crude Product Yield | 65 - 85% | Yields can vary depending on the specific building blocks used.[6] |
| Average Purity (LC-MS) | ~82% | Purity of the final compounds in a representative library.[7][8] |
Table 2: Synthesis of Piperazinedione Libraries
| Parameter | Value | Notes |
| Resin Type | Kaiser Oxime Resin | Enables cleavage from the support with concomitant intramolecular displacement.[9] |
| Resin Substitution | 0.4 - 0.6 mmol/g | Typical loading for oxime resins. |
| Coupling Reagents | Fmoc-amino acids, Dicyclohexylcarbodiimide (DCC) | For the sequential addition of amino acid building blocks. |
| Deprotection Reagent | 20% Piperidine in DMF | For the removal of the Fmoc protecting group.[6] |
| Cleavage/Cyclization | Mild basic or nucleophilic conditions | Cleavage from the oxime resin often leads directly to the cyclized piperazinedione.[9] |
| Overall Crude Product Yield | 50 - 70% | Dependent on the specific amino acid sequence. |
| Purity | Good | Generally high purity is achieved due to the nature of the cleavage/cyclization step.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-Monosubstituted Piperazine Libraries
This protocol details a robust method for generating libraries of N-monosubstituted piperazines on Wang resin.[1][5]
1. Resin Preparation: Activation of Wang Resin
-
Swell Wang resin (1.0 g, 0.7 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Add a solution of p-nitrophenyl chloroformate (4 eq.) and pyridine (4 eq.) in DCM.
-
Agitate the mixture at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin thoroughly with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Dry the resin under vacuum. The presence of the carbonate carbonyl can be confirmed by single-bead IR spectroscopy (approx. 1765 cm⁻¹).[1][5]
2. Piperazine Coupling
-
Swell the activated resin in DMF (10 mL).
-
Add a solution of piperazine (10 eq.) in DMF.
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
3. N-Acylation (Diversification)
-
Swell the piperazine-functionalized resin in DMF.
-
In separate reaction vessels for each library member, add a solution of the desired carboxylic acid (3 eq.), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 2.9 eq.), and N,N-diisopropylethylamine (DIPEA, 6 eq.) in DMF.
-
Agitate the mixtures at room temperature for 4 hours.
-
Drain the solutions and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
4. Amide Reduction
-
Swell the acylated resin in anhydrous tetrahydrofuran (THF).
-
Add a solution of borane-tetrahydrofuran complex (BH3-THF, 1 M in THF, 10 eq.).
-
Agitate the mixture at 65 °C for 16 hours.
-
Cool the reaction to room temperature and carefully quench with methanol.
-
Wash the resin with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
5. Cleavage
-
Swell the dried resin in DCM.
-
Add a cleavage cocktail of 50% trifluoroacetic acid (TFA) in DCM.[5]
-
Agitate the mixture at room temperature for 1 hour.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM.
-
Concentrate the combined filtrates under reduced pressure to yield the crude N-monosubstituted piperazine as a TFA salt.[5]
Protocol 2: Solid-Phase Synthesis of Piperazinedione Libraries
This protocol outlines the synthesis of a combinatorial library of piperazinediones using Kaiser oxime resin.[9]
1. First Amino Acid Coupling
-
Swell Kaiser oxime resin (1.0 g, 0.5 mmol/g) in DMF.
-
In a separate vial, activate the first Fmoc-protected amino acid (3 eq.) with dicyclohexylcarbodiimide (DCC, 3 eq.) and 1-hydroxybenzotriazole (HOBt, 3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
2. Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (6 x 10 mL).
3. Second Amino Acid Coupling
-
Repeat step 1 with the second Fmoc-protected amino acid.
4. Fmoc Deprotection
-
Repeat step 2.
5. Cleavage and Cyclization
-
Swell the resin in a suitable solvent such as THF or DCM.
-
Add a mild base, such as DIPEA (5 eq.).
-
Agitate the mixture at room temperature for 16-24 hours. This step cleaves the dipeptide from the resin and facilitates intramolecular cyclization to form the piperazinedione.[9]
-
Filter the resin and collect the filtrate.
-
Wash the resin with the reaction solvent.
-
Concentrate the combined filtrates to obtain the crude piperazinedione.
Visualizations
Caption: Workflow for N-monosubstituted piperazine synthesis.
Caption: Workflow for piperazinedione library synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Piperazine Derivatives in Biological Screening: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug development Professionals
Introduction
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide range of biological activities, making them valuable candidates for drug discovery and development.[1][2] The versatility of the piperazine ring allows for structural modifications that can fine-tune the pharmacological properties of the resulting compounds, leading to the development of agents with anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities.[1][3][4][5] This document provides detailed application notes, experimental protocols, and data for the biological screening of piperazine derivatives in these key therapeutic areas.
Section 1: Anticancer Activity of Piperazine Derivatives
Application Note: Screening Piperazine Derivatives for Anticancer Properties
Piperazine derivatives have emerged as a promising class of compounds in oncology research, with several demonstrating potent cytotoxic and antiproliferative effects against various cancer cell lines.[6][7][8] These compounds often exert their anticancer effects by targeting critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.[7]
Biological screening of piperazine libraries is a crucial first step in identifying novel anticancer drug candidates. A typical high-throughput screening (HTS) campaign involves an initial primary screen of a large compound library at a single concentration to identify "hits" that inhibit cancer cell growth.[6] These hits are then subjected to secondary assays to confirm their activity and determine their potency (e.g., IC50 or GI50 values).[3][7] Further studies are then conducted to elucidate the mechanism of action, often involving techniques like Western blotting to assess the modulation of specific signaling pathways.[3]
Experimental Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of piperazine derivatives on cancer cells.[7][9]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Piperazine derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the piperazine derivatives in culture medium.
-
After 24 hours, treat the cells with different concentrations of the compounds.[10] Include a vehicle control (e.g., 0.6% DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).[10]
-
Incubate the treated cells for 24, 48, or 72 hours.[10]
-
-
MTT Addition and Formazan Formation:
-
Solubilization of Formazan:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at 590 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation: Anticancer Activity of Piperazine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound A-11 | A-549 (Lung) | MTT | 5.71 | [1] |
| HCT-116 (Colon) | MTT | 4.26 | [1] | |
| Vindoline Derivative 23 | MDA-MB-468 (Breast) | GI50 | 1.00 | [3] |
| Vindoline Derivative 25 | HOP-92 (Lung) | GI50 | 1.35 | [3] |
| Chalcone-Piperazine Hybrid 7c | A549 (Lung) | IC50 | 5.24 | [6] |
| HeLa (Cervical) | IC50 | 0.19 | [6] | |
| SGC7901 (Gastric) | IC50 | 0.41 | [6] | |
| Rhein-Piperazine-Furanone Hybrid 5e | A549 (Lung) | IC50 | 5.74 | [8] |
| Thiazole-Piperazine Derivative 3f | C6 (Glioma) | MTT | - | [9] |
| Sulfamethoxazole-Piperazine Derivative 3e | MDA-MB-231 (Breast) | MTT | 16.98 | [12] |
| Benzothiazine-Piperazine Derivative BS230 | MCF7 (Breast) | MTT | Comparable to Doxorubicin | [10] |
Mandatory Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by a Piperazine Derivative.
Caption: High-Throughput Screening Workflow for Anticancer Piperazine Derivatives.
Section 2: Antimicrobial Activity of Piperazine Derivatives
Application Note: Screening Piperazine Derivatives for Antimicrobial Properties
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Piperazine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[4][8][13] The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[4][8] For compounds exhibiting bactericidal activity, the Minimum Bactericidal Concentration (MBC) is also determined.[8]
Screening of piperazine libraries against clinically relevant microbial strains is a common strategy to identify new antimicrobial leads. The broth microdilution method is a widely used technique for determining the MIC of a large number of compounds in a high-throughput manner.[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol describes the determination of the MIC of piperazine derivatives against bacterial strains using the broth microdilution method.[4][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Piperazine derivative stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform two-fold serial dilutions of the piperazine derivatives in MHB. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Data Presentation: Antimicrobial Activity of Piperazine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Flavonol Derivative 2g | S. aureus | 6.25 | [4] |
| E. coli | 25 | [4] | |
| Thiadiazole Derivative 6c | E. coli | 8 | [14] |
| Thiadiazole Derivatives 4, 6c, 6d | S. aureus | 16 | [14] |
| Thiadiazole Derivatives 6d, 7b | B. subtilis | 16 | [14] |
| Quinolone Derivative | Gram-positive bacteria | /15 µg/L | [13] |
| Chalcone-Piperazine Derivative | C. albicans | 2.22 | [13] |
| Piperazine Derivative RL-308 | Shigella flexineri | 2 | [8] |
| S. aureus | 4 | [8] | |
| MRSA | 16 | [8] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. benchchem.com [benchchem.com]
No In Vitro Assay Data Currently Available for Ethyl 1,4-dimethylpiperazine-2-carboxylate
Despite a comprehensive search of scientific literature and databases, no specific in vitro assay data, experimental protocols, or defined signaling pathways have been publicly reported for the compound Ethyl 1,4-dimethylpiperazine-2-carboxylate.
Researchers, scientists, and drug development professionals should be aware that while the piperazine scaffold is a common motif in pharmacologically active compounds, this particular derivative remains uncharacterized in the public domain regarding its biological activity.
Our investigation sought to identify key experimental data including, but not limited to:
-
Quantitative metrics such as IC50 or EC50 values from various biological assays.
-
Detailed experimental methodologies and protocols for assays involving this compound.
-
Elucidation of biological targets and associated signaling pathways.
The absence of such information indicates that this compound may be a novel compound that has not yet been subjected to biological screening, or the results of any such studies have not been published. It is also possible that it is primarily used as a chemical intermediate in the synthesis of other molecules.
For researchers interested in the potential biological activities of piperazine derivatives, numerous studies exist on analogous structures. These studies report a wide range of activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and central nervous system-related effects. Scientists may consider these related compounds as a starting point for investigating the potential applications of this compound.
As no experimental data is available, the creation of detailed Application Notes and Protocols, including data tables and workflow diagrams, is not possible at this time. Researchers are encouraged to conduct initial screening assays to determine the biological profile of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 1,4-dimethylpiperazine-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Low or no yield of the desired product is observed. What are the potential causes and solutions?
A1: Low or no product yield can stem from several factors throughout the synthetic process. A primary reason can be incomplete initial N-methylation of the piperazine-2-carboxylate starting material. Another common issue is the inefficient second N-methylation or potential side reactions.
Potential Causes and Solutions:
-
Incomplete First N-methylation:
-
Problem: The initial methylation of ethyl piperazine-2-carboxylate may be incomplete, leaving unreacted starting material.
-
Solution: Ensure the use of a slight excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material before proceeding.
-
-
Ineffective Second N-methylation:
-
Problem: The second methylation at the other nitrogen atom might be sluggish due to steric hindrance or reduced nucleophilicity.
-
Solution: Employ a stronger methylating agent or use more forcing reaction conditions, such as higher temperatures or a more polar aprotic solvent like DMF. The choice of base is also critical; a stronger base like sodium hydride (NaH) might be necessary to deprotonate the secondary amine for efficient methylation.
-
-
Suboptimal Reaction Conditions:
-
Problem: Incorrect temperature, reaction time, or solvent can significantly impact the reaction rate and yield.
-
Solution: Systematically optimize the reaction conditions. For instance, if using formaldehyde and a reducing agent (reductive amination), ensure the pH is weakly acidic to facilitate iminium ion formation.
-
-
Poor Quality of Reagents:
-
Problem: Degradation or impurities in starting materials, reagents, or solvents can inhibit the reaction.
-
Solution: Use freshly distilled solvents and high-purity reagents. Ensure methylating agents have not decomposed.
-
Q2: A significant amount of di-substituted byproduct is formed, reducing the yield of the mono-methylated intermediate. How can this be minimized?
A2: The formation of 1,4-dimethylpiperazine as a byproduct during the initial methylation step is a common challenge due to the presence of two reactive nitrogen atoms.
Strategies to Promote Mono-methylation:
-
Control Stoichiometry: Use a significant excess of the starting piperazine derivative relative to the methylating agent. This statistically favors the mono-alkylation product.
-
Slow Addition of Alkylating Agent: Adding the methylating agent dropwise at a low temperature helps to maintain a low concentration of the electrophile, thereby reducing the chances of a second methylation on the same molecule.
-
Use of a Protecting Group: A more controlled approach involves using a mono-protected piperazine derivative, such as N-Boc-piperazine-2-carboxylate. The Boc (tert-butoxycarbonyl) group protects one nitrogen, allowing for selective methylation of the other. The protecting group can then be removed before the second methylation step.
Q3: The final product is difficult to purify, and the isolated yield is low despite good conversion in the reaction. What purification strategies can be employed?
A3: this compound is a polar and basic compound, which can make purification by standard silica gel chromatography challenging due to streaking and poor separation.
Purification Recommendations:
-
Use of Basic Alumina: For column chromatography, consider using basic alumina instead of silica gel. Alumina is less acidic and can reduce the tailing of basic compounds.
-
Modified Silica Gel Chromatography: If using silica gel, it can be pre-treated with a solution of triethylamine in the eluent to neutralize acidic sites and improve separation. A common mobile phase for such compounds is a gradient of methanol in dichloromethane, often with a small percentage (0.5-2%) of triethylamine or ammonium hydroxide.
-
Salt Formation and Recrystallization: The product can be converted to a salt (e.g., hydrochloride or oxalate salt) by treatment with the corresponding acid. These salts are often crystalline and can be purified by recrystallization from a suitable solvent system. The pure free base can then be regenerated by treatment with a base.
-
Kugelrohr Distillation: If the product is a thermally stable liquid, Kugelrohr distillation under high vacuum can be an effective method for purification, especially for removing non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common synthetic approach involves a two-step N-alkylation of a suitable piperazine precursor. One common route starts with ethyl piperazine-2-carboxylate. The first step is the selective mono-N-methylation, followed by the second N-methylation to yield the final product. An alternative is the esterification of 1,4-dimethylpiperazine-2-carboxylic acid.
Q2: What are the typical methylating agents used in this synthesis?
A2: Common methylating agents include methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄), or formaldehyde (CH₂O) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or formic acid (Eschweiler-Clarke reaction).
Q3: What side reactions should I be aware of during the synthesis?
A3: Besides the di-alkylation mentioned in the troubleshooting guide, other potential side reactions include:
-
Quaternization: Over-alkylation of the nitrogen atoms can lead to the formation of quaternary ammonium salts, especially if a large excess of a reactive methylating agent is used.
-
Ring Opening: Under harsh basic or acidic conditions, the piperazine ring can potentially undergo cleavage, though this is less common under standard alkylation conditions.
-
Hydrolysis of the Ester: If the reaction or work-up conditions are strongly acidic or basic, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TTC), comparing the reaction mixture to the starting material. Staining with potassium permanganate or ninhydrin (for secondary amines) can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.
Data Presentation
Table 1: Influence of Stoichiometry on Mono- vs. Di-N-methylation of a Piperazine Derivative
| Molar Ratio (Piperazine : Methylating Agent) | Mono-methylated Product Yield (%) | Di-methylated Product Yield (%) |
| 1 : 1 | 55 | 30 |
| 2 : 1 | 75 | 15 |
| 5 : 1 | 85 | 5 |
| 10 : 1 | >90 | <2 |
Note: Yields are approximate and can vary based on specific reaction conditions such as temperature, solvent, and the nature of the piperazine substrate and methylating agent.
Experimental Protocols
Protocol 1: Two-Step N-methylation of Ethyl Piperazine-2-carboxylate
Step 1: Synthesis of Ethyl 1-methylpiperazine-2-carboxylate
-
To a solution of ethyl piperazine-2-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or THF, add a base like potassium carbonate (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a methylating agent, for example, methyl iodide (1.1 equivalents), dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to obtain ethyl 1-methylpiperazine-2-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve ethyl 1-methylpiperazine-2-carboxylate (1 equivalent) in a polar aprotic solvent like DMF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a methylating agent like methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by Kugelrohr distillation or column chromatography on basic alumina.
Protocol 2: Reductive Amination for Second N-methylation
-
To a solution of ethyl 1-methylpiperazine-2-carboxylate (1 equivalent) in a solvent like 1,2-dichloroethane (DCE), add aqueous formaldehyde (37 wt. %, 1.5 equivalents).
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product as described in Protocol 1.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Piperazine N-Alkylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side-product formation during piperazine N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed in piperazine N-alkylation reactions?
The most prevalent side-product in the N-alkylation of piperazine is the di-alkylated piperazine . Due to the presence of two reactive secondary amine groups, the initial mono-alkylated product can undergo a second alkylation, leading to the formation of the N,N'-disubstituted piperazine.[1][2][3] Another potential, though less common, side-product is the formation of a quaternary ammonium salt if a nitrogen atom is alkylated twice.[4] Elimination reactions can also occur as a side reaction depending on the nature of the alkyl halide used.[2]
Q2: How can I selectively achieve mono-alkylation and minimize the formation of the di-alkylated product?
Controlling the selectivity for mono-alkylation is a primary challenge. Several strategies can be employed to favor the formation of the mono-substituted product over the di-substituted one:
-
Use of a Protecting Group: This is the most dependable method for achieving mono-selectivity.[1] One of the nitrogen atoms of piperazine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[1][4][5] This ensures that alkylation can only occur at the unprotected nitrogen. The protecting group can then be removed in a subsequent step.
-
Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[1][2][5] A common approach is to use 5 to 10 equivalents of piperazine for every equivalent of the alkylating agent.[2]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile. This reduces the probability of the mono-alkylated product reacting again.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1]
Q3: What are the recommended reaction conditions (bases, solvents) for direct N-alkylation of piperazine?
The choice of base and solvent is critical for a successful N-alkylation reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used.[1] At least 1.5 to 2.0 equivalents of the base are recommended to neutralize the acid formed during the reaction.[1]
-
Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reactants.[1] Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices.[1] It is crucial to use anhydrous solvents to prevent unwanted side reactions.[1]
Q4: My N-alkylated piperazine product is highly water-soluble. How can I effectively extract it during the work-up?
The high water solubility of N-alkylated piperazine products, often due to the formation of their protonated salt form, is a common issue during aqueous work-ups.[1][4] To facilitate extraction into an organic layer, the aqueous layer needs to be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1][4] This deprotonates the piperazine nitrogens, converting the product into its free base form, which is significantly more soluble in organic solvents such as dichloromethane or chloroform.[1][6]
Q5: I am observing low to no yield in my reaction. What are the potential causes?
Several factors can contribute to low or no product yield:
-
Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction will be slow or incomplete. Switching to a more polar aprotic solvent like DMF can help.[1]
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]
-
Insufficient Base: An inadequate amount of base will not effectively neutralize the acid byproduct, which can lead to a reversible reaction and stall the conversion.[1]
-
Catalyst Poisoning (if applicable): The presence of water or other impurities can poison the catalyst. Using pure, anhydrous reagents and solvents is essential.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during piperazine N-alkylation.
Problem 1: High levels of di-alkylated side-product.
| Potential Cause | Troubleshooting Step |
| Incorrect stoichiometry | Increase the excess of piperazine to alkylating agent (e.g., from 3 eq. to 10 eq.).[2] |
| Rapid addition of alkylating agent | Add the alkylating agent slowly (dropwise) to the reaction mixture.[1] |
| Unprotected piperazine | For optimal control, use a mono-protected piperazine such as N-Boc-piperazine.[1][4][5] |
| High reaction temperature or prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid over-reaction.[5] |
Problem 2: Reaction stalls or incomplete conversion.
| Potential Cause | Troubleshooting Step |
| Poor solubility of reagents | Switch to a more polar aprotic solvent like DMF.[1] |
| Reversible reaction equilibrium | Ensure a sufficient amount of a strong, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) is used to neutralize the acid byproduct.[1] |
| Low reaction temperature | Increase the reaction temperature; many N-alkylations require heating.[1] |
| Catalyst poisoning (if applicable) | Use high-purity, anhydrous reagents and solvents.[1] |
Problem 3: Difficulty in product purification.
| Potential Cause | Troubleshooting Step |
| Product is highly water-soluble | During work-up, basify the aqueous layer to pH 9.5-12 before extraction with an organic solvent.[1][4] |
| Product and starting material have similar polarity | If using a large excess of piperazine, consider purification techniques other than standard silica gel chromatography, or use a protecting group strategy to simplify purification. |
| Formation of multiple products | Optimize reaction conditions to favor the formation of a single product (see Problem 1). |
Quantitative Data Summary
The following table summarizes the effect of stoichiometry and the use of a protecting group on the yield of mono- and di-substituted products in the N-alkylation of piperazine with benzyl bromide.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Benzyl Bromide | 1.1 | None | 45 | 35 | [2] |
| Benzyl Bromide | 5.0 | None | 75 | <5 | [2] |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 | [2] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine[2]
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)[4][5]
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over a period of three hours.
-
Allow the mixture to stir for 22 hours at room temperature.
-
Evaporate the solvent.
-
Add water to the residue and filter to remove any insoluble di-Boc-piperazine.
-
Extract the aqueous solution with DCM.
-
Combine the organic layers and evaporate the solvent to afford the N-Boc-piperazine.
Visualizations
Caption: A standard experimental workflow for the N-alkylation of piperazine.
Caption: Decision-making workflow for troubleshooting high di-alkylation.
References
Technical Support Center: Overcoming Low Yield in Buchwald-Hartwig Amination of Piperazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming low yields in the Buchwald-Hartwig amination of piperazines. This guide provides answers to frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My Buchwald-Hartwig amination of piperazine is resulting in a low yield or no reaction. What are the most common causes?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can often be attributed to several key factors:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical for reaction success. The reactivity of the aryl halide and the steric and electronic properties of the piperazine derivative will dictate the optimal catalyst-ligand combination.[1] For instance, electron-rich aryl halides often require more electron-rich and sterically hindered phosphine ligands to achieve good yields.
-
Base Selection: The choice of base is crucial as it not only facilitates the catalytic cycle but can also lead to side reactions or degradation of starting materials if not chosen carefully.[1]
-
Solvent Effects: The solvent plays a significant role in the solubility of reagents and the stability of the catalytic species.[1] Common solvents like toluene, dioxane, and THF are often effective, but solubility issues may necessitate the use of more polar solvents.
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of the catalyst, starting materials, or products.[1]
Question 2: I am observing significant amounts of diarylation of my piperazine, leading to a low yield of the desired mono-arylated product. How can I improve selectivity for mono-arylation?
Answer: Controlling the selectivity between mono- and di-arylation is a common challenge. Here are some strategies to favor the formation of the mono-substituted product:
-
Stoichiometry of Piperazine: Using a large excess of piperazine (e.g., 5-10 fold excess) can statistically favor the mono-arylation product.
-
Slow Addition of the Limiting Reagent: Adding the aryl halide slowly to the reaction mixture containing an excess of piperazine can help to maintain a low concentration of the electrophile, thereby reducing the rate of the second amination.
-
Use of a Mono-Protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy to prevent diarylation. The protecting group can be removed in a subsequent step.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the formation of the desired mono-substituted product is maximized and before significant amounts of the di-substituted product begin to form.[2]
Question 3: My starting materials or product seem to be degrading under the reaction conditions. What can I do to mitigate this?
Answer: Degradation is often caused by the use of a base that is too strong or excessively high reaction temperatures.
-
Base Screening: If you suspect base-induced decomposition, consider switching from a strong base like sodium tert-butoxide (NaOtBu) to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Temperature Optimization: Lowering the reaction temperature may help to reduce degradation. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitoring the reaction at different temperatures can help identify the optimal balance.
Question 4: I am having trouble with the purification of my N-aryl piperazine product. What are some effective purification strategies?
Answer: The basic nature of piperazine derivatives can sometimes complicate purification by standard column chromatography on silica gel.
-
Modified Eluent for Column Chromatography: To prevent peak tailing on acidic silica gel, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.
-
Acid-Base Extraction: This technique can be very effective for separating the basic piperazine product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent and extract it with an acidic aqueous solution. The piperazine derivative will be protonated and move into the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.
Data Presentation
The following tables provide a summary of reaction conditions and their impact on the yield of Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides. This data can serve as a starting point for your reaction optimization.
Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | Cs₂CO₃ | Dioxane | 100 | 18 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 88 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 85 |
Data is representative and sourced from publicly available chemical databases and literature. Actual yields may vary depending on specific experimental conditions.
Table 2: Comparison of Different Bases for the Coupling of 4-Bromotoluene with N-Boc-piperazine
| Base | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NaOtBu | Pd₂(dba)₃ (1) | XantPhos (2) | Toluene | 100 | 12 | 96 |
| Cs₂CO₃ | Pd₂(dba)₃ (1) | XantPhos (2) | Dioxane | 100 | 18 | 95 |
| K₃PO₄ | Pd₂(dba)₃ (1) | XantPhos (2) | Dioxane | 100 | 24 | 89 |
| K₂CO₃ | Pd₂(dba)₃ (1) | XantPhos (2) | Dioxane | 100 | 24 | 75 |
This table illustrates the general trend of base strength on reaction efficiency. Stronger bases often lead to faster reactions and higher yields, but may not be compatible with all substrates.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide
This protocol provides a general method that can be adapted for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2–1.5 equiv), and the base (1.4–2.0 equiv).
-
In a separate vial, if not using a pre-catalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to the Buchwald-Hartwig amination of piperazines.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low-yield reactions.
Caption: Key parameters influencing Buchwald-Hartwig amination yield.
References
Technical Support Center: C-H Functionalization of the Piperazine Ring
Welcome to the technical support center for the C-H functionalization of the piperazine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is direct C-H functionalization of the piperazine ring so challenging?
A1: The primary challenge lies in the presence of two nitrogen atoms within the six-membered ring.[1][2][3] This feature, while beneficial for the pharmacological properties of piperazine-containing molecules, complicates C-H functionalization in several ways[1][3]:
-
Catalyst Inhibition/Side Reactions: The Lewis basicity of the second nitrogen atom can lead to catalyst inhibition or undesired side reactions, a problem not encountered with simpler cyclic amines like piperidine or pyrrolidine.[1][3]
-
Regioselectivity: The symmetrical nature of the piperazine ring and the presence of multiple C-H bonds make it difficult to achieve selective functionalization at a specific carbon atom.
-
Reactivity: Methods successful for the C-H functionalization of other saturated N-heterocycles often fail or give poor results when applied to piperazines.[2][4][5][6]
Q2: What are the main strategies to achieve C-H functionalization on a piperazine ring?
A2: Several key methodologies have been developed to address the challenges of piperazine C-H functionalization. These include:
-
α-Lithiation Trapping: This classic organometallic approach involves deprotonation of a C-H bond adjacent (alpha) to a nitrogen atom using a strong base, followed by quenching with an electrophile.[2][7][8]
-
Transition-Metal-Catalyzed C-H Functionalization: This strategy employs transition metals to selectively activate and functionalize C-H bonds.[2][4]
-
Photoredox Catalysis: Utilizing visible light and a photocatalyst, this method allows for the generation of radical intermediates under mild conditions, which can then undergo C-H functionalization.[1][2][3][4][9]
Q3: How can I control the regioselectivity of the C-H functionalization on the piperazine ring?
A3: Achieving regioselectivity is a critical aspect of piperazine C-H functionalization. Several factors can be manipulated to control the position of the new substituent:
-
Directing Groups: Attaching a directing group to one of the nitrogen atoms can guide the catalyst to a specific C-H bond.
-
Protecting Groups: The electronic properties of the N-protecting groups can influence the reactivity of the adjacent C-H bonds. For instance, in photoredox catalysis, the reaction tends to occur at the more electron-rich nitrogen center.[9]
-
Catalyst Selection: The choice of catalyst and ligands can significantly impact which C-H bond is functionalized.
-
Reaction Temperature: In some cases, the reaction temperature can strongly influence the regioselectivity of the functionalization.[9]
Troubleshooting Guides
Problem 1: Low yield in my α-lithiation trapping reaction.
| Possible Cause | Troubleshooting Step |
| Incomplete lithiation | Ensure the use of a sufficiently strong base (e.g., s-BuLi) and maintain a low temperature (-78 °C) during the lithiation step to prevent decomposition.[8] |
| Poor electrophile reactivity | Use a more reactive electrophile. The choice of electrophile can significantly impact the reaction outcome. |
| Steric hindrance | If the substrate is sterically hindered, consider using a less bulky base or a smaller electrophile. |
| Side reactions | The presence of the second nitrogen can lead to undesired side reactions. Ensure this nitrogen is appropriately protected.[2] |
Problem 2: Poor regioselectivity in my photoredox-catalyzed C-H functionalization.
| Possible Cause | Troubleshooting Step |
| Insufficient electronic differentiation between the two nitrogen atoms | Modify the protecting groups on the nitrogen atoms to create a greater electronic difference. The reaction favors the more electron-rich nitrogen locus.[3][9] |
| Suboptimal reaction temperature | The regioselectivity of alkylation can be strongly dependent on the reaction temperature. Experiment with different temperatures to optimize selectivity.[9] |
| Incorrect photocatalyst | The choice of photocatalyst is crucial. Screen different photocatalysts to find one that provides better regioselectivity for your specific substrate.[1][3] |
Experimental Protocols
Protocol 1: α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine
This protocol is adapted from the work of O'Brien and coworkers and is a diamine-free method.[2][8]
Materials:
-
N-Boc-N'-benzylpiperazine
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
20% aqueous sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add N-Boc-N'-benzylpiperazine.
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise, maintaining the internal temperature below -70 °C.
-
Stir the solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add the electrophile dropwise.
-
Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.
-
Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.
-
Separate the organic and aqueous layers. Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Photoredox-Catalyzed C-H Arylation of N-Boc-N'-phenylpiperazine
This protocol is based on the work of MacMillan and coworkers.[1][2][3]
Materials:
-
N-Boc-N'-phenylpiperazine
-
1,4-Dicyanobenzene
-
Ir(ppy)₃ (photocatalyst)
-
Sodium acetate (NaOAc)
-
Anhydrous solvent (e.g., DCE)
-
Blue LED light source
Procedure:
-
In a reaction vial, combine N-Boc-N'-phenylpiperazine, 1,4-dicyanobenzene, Ir(ppy)₃, and NaOAc.
-
Add the anhydrous solvent.
-
Seal the vial and place it approximately 5-10 cm from a blue LED light source.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
Table 1: Regioselectivity in Photoredox C-H Alkylation of Piperazines
| N'-Substituent on N-Boc-Piperazine | Michael Acceptor | Product Ratio (α to N-Boc : α to N'-Substituent) |
| Cbz | Methyl vinyl ketone | 1.7 : 1 |
| CO₂Et | Methyl vinyl ketone | 2.2 : 1 |
| SO₂Ph | Methyl vinyl ketone | >20 : 1 |
| C(O)Ph | Methyl vinyl ketone | 1 : 1.1 |
Data adapted from a study on site-selective C-H alkylation via organic photoredox catalysis.[9]
Visualizations
Caption: Workflow for α-lithiation and trapping of N-Boc-piperazine.
Caption: Key steps in the photoredox-catalyzed C-H functionalization.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Opportunities and challenges for direct C–H functionalization of piperazines | Semantic Scholar [semanticscholar.org]
- 5. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 6. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Piperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing di-substitution during piperazine synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during piperazine synthesis, focusing on strategies to favor mono-substitution.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Mono-Substituted Product | Reaction conditions favoring di-substitution. | Optimize reaction temperature and time by monitoring with TLC or LC-MS.[1] |
| Poor reagent solubility. | Switch to a more polar aprotic solvent like DMF or use co-solvents.[2] | |
| Inactive catalyst or insufficient base. | Ensure the use of a high-quality catalyst and an adequate amount of a strong, anhydrous base like K₂CO₃ or Cs₂CO₃.[2] | |
| Formation of Di-Substituted Byproduct | High reactivity of the mono-substituted product. | Use a 5-10 fold excess of piperazine.[1] Add the electrophile slowly at a low temperature.[1][3] |
| Uncontrolled reaction stoichiometry. | The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][2] | |
| High concentration of the electrophile. | Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration.[2] | |
| Product is Water-Soluble During Work-up | The mono-alkylated product is protonated and remains in the aqueous layer. | Adjust the pH of the aqueous phase to approximately 9.5-12 with a base (e.g., sodium carbonate) to convert the product to its free base form, which can then be extracted with an organic solvent like dichloromethane or chloroform.[2][3] |
| Reaction Stalls or is Incomplete | Reversible reaction equilibrium. | Ensure effective neutralization of the acid byproduct by using a sufficient amount of base.[2] |
| Catalyst poisoning. | Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve selective mono-substitution of piperazine?
A1: The most dependable strategy is the use of a mono-protected piperazine derivative.[1][2] Protecting groups like tert-butyloxycarbonyl (Boc) or benzyl chloroformate (Cbz) block one of the nitrogen atoms, directing the substitution to the unprotected nitrogen.[3][4] The protecting group can be subsequently removed under acidic or hydrogenolysis conditions, respectively, to yield the desired mono-substituted piperazine.[3][4]
Q2: How can I favor mono-substitution without using a protecting group?
A2: Several strategies can be employed:
-
Stoichiometry Control : Using a large excess of piperazine (5-10 equivalents) relative to the electrophile statistically favors the formation of the mono-substituted product.[1]
-
Slow Addition : The electrophile should be added slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the probability of a second substitution event on the already mono-substituted piperazine.[2][3]
-
Use of Piperazine Salts : Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, decreases the nucleophilicity of the second nitrogen atom, thereby hindering di-substitution.[3][5][6]
Q3: What are the recommended reaction conditions for direct N-alkylation of piperazine?
A3: The choice of base and solvent is critical. Strong, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] Common solvents include polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) to ensure good solubility of the reagents.[2] Reaction temperatures may need to be elevated (e.g., 60-80 °C) to achieve a reasonable reaction rate, but should be carefully monitored to avoid promoting di-substitution.[1][2]
Q4: Can reductive amination be used for selective mono-alkylation of piperazine?
A4: Yes, reductive amination is a valuable method for selective mono-N-alkylation. This two-step, one-pot process involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB).[2][7] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts.[2][7]
Experimental Protocols
Protocol 1: Mono-N-alkylation using a Protecting Group (N-Boc-piperazine)
This protocol describes the synthesis of N-Boc-piperazine followed by its alkylation.
Part A: Synthesis of N-Boc-piperazine [1]
-
Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise to the piperazine solution over a period of three hours.[3]
-
Allow the reaction mixture to stir for 22 hours at room temperature.[3]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate N-Boc-piperazine.
Part B: Alkylation of N-Boc-piperazine
-
To a dried reaction flask, add N-Boc-piperazine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile (MeCN) and stir the suspension.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.[2]
-
Once the reaction is complete, filter the mixture and concentrate the filtrate.
-
The Boc protecting group can then be removed by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[3]
Protocol 2: Mono-N-alkylation using Excess Piperazine[1]
-
To a solution of piperazine (10 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).
-
Slowly add the alkyl halide (1 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product from the excess piperazine and the di-alkylated byproduct.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Ethyl 1,4-dimethylpiperazine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from commercial-grade Ethyl 1,4-dimethylpiperazine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in commercial this compound?
A1: While the exact impurity profile can vary between manufacturers, common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Partially Methylated Intermediates: Such as Ethyl 1-methylpiperazine-2-carboxylate.
-
Regioisomers: Isomers with different substitution patterns on the piperazine ring.
-
By-products: Resulting from side reactions during synthesis, such as hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q2: My compound appears to be hygroscopic and is taking up water. How can I remove the excess water?
A2: Water can be a common impurity in piperazine-containing compounds due to their hygroscopic nature. Effective methods for water removal include:
-
Azeotropic Distillation: This technique involves dissolving the compound in a solvent that forms a low-boiling azeotrope with water, such as toluene. The water is then removed by distillation.[1]
-
Drying under High Vacuum: For thermally stable compounds, drying in a vacuum oven can effectively remove water.
-
Use of Drying Agents: In a solution, drying agents like anhydrous sodium sulfate or magnesium sulfate can be used. Ensure the drying agent does not react with your compound.
Q3: I am observing peak tailing for my compound during reverse-phase HPLC analysis. What could be the cause and how can I resolve it?
A3: Peak tailing in reverse-phase HPLC is a frequent issue with basic compounds like piperazine derivatives. This is often due to interactions between the basic nitrogen atoms of the piperazine ring and residual acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), or an ion-pairing agent into your mobile phase. A common practice is to add 0.1% trifluoroacetic acid (TFA).
-
Column Selection: Use a column with end-capping to minimize the exposed silanol groups.
-
pH Adjustment: Adjusting the pH of the mobile phase can also help to suppress the ionization of the silanol groups.
Q4: What is the most effective method for purifying this compound on a laboratory scale?
A4: For small-scale purification, flash column chromatography is often the most effective method. A normal phase silica gel column can be used with a gradient of a polar solvent (like methanol or ethanol) in a non-polar solvent (like dichloromethane or ethyl acetate). The polarity of the eluent can be fine-tuned to achieve optimal separation of the desired compound from its impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After a Single Purification Step | The initial purity of the commercial sample is very low, or the chosen purification method is not optimal for the specific impurities present. | - Characterize the impurities using techniques like GC-MS or LC-MS to understand their nature. - Employ a multi-step purification strategy, for example, an initial distillation followed by column chromatography. |
| Co-elution of Impurities in Chromatography | The impurities have similar polarity to the main compound. | - Optimize the chromatographic conditions by trying different solvent systems or stationary phases (e.g., alumina instead of silica). - Consider derivatization of the compound or impurities to alter their polarity. |
| Product Degradation During Purification | The compound is sensitive to the purification conditions (e.g., high temperature during distillation, acidic or basic conditions in chromatography). | - Use milder purification techniques like vacuum distillation at a lower temperature. - Neutralize the stationary phase for chromatography if the compound is acid or base sensitive. |
| Inaccurate Quantification of Purity | The analytical method is not properly validated or is not suitable for the compound. | - Develop and validate an analytical method (e.g., HPLC or GC) for accurate purity determination.[2][3][4] - Use a certified reference standard for calibration. |
Quantitative Data Summary
The following table summarizes typical purity levels that can be achieved for substituted piperazines using different purification techniques, based on literature for analogous compounds.
| Purification Method | Starting Purity | Purity After One Cycle | Typical Yield | Reference |
| Fractional Distillation | 85-90% | 95-98% | 70-80% | General laboratory practice |
| Crystallization (as a salt) | 90% | >99% | 60-75% | [5] |
| Flash Column Chromatography | 80-95% | >99% | 80-95% | [6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 2% Methanol in Dichloromethane).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the initial eluent.
-
Loading: Carefully load the slurry onto the top of the silica gel bed.
-
Elution: Start the elution with the initial eluent and gradually increase the polarity by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purity Analysis by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Calculate the purity based on the area percentage of the main peak.
Protocol 3: Impurity Identification by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or methanol.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the sample and identify the main compound and impurities by comparing their mass spectra with a library (e.g., NIST) and analyzing their fragmentation patterns.[4][7]
Visualizations
Experimental Workflow for Purification and Analysis
References
- 1. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. hakon-art.com [hakon-art.com]
- 4. scholars.direct [scholars.direct]
- 5. Ethyl Piperazine-2-carboxylate Dihydrochloride | 129798-91-0 | Benchchem [benchchem.com]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of Piperazine-2-Carboxylate Esters
Welcome to the technical support center for piperazine-2-carboxylate esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability-related challenges encountered during experimental work with this class of compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My piperazine-2-carboxylate ester appears to be degrading in aqueous solution. What is the likely cause and how can I minimize it?
A1: The most common degradation pathway for esters in aqueous media is hydrolysis, which is the cleavage of the ester bond to form the corresponding carboxylic acid and alcohol. This reaction is highly dependent on the pH and temperature of the solution.
-
Troubleshooting:
-
pH Control: Hydrolysis of esters is typically catalyzed by both acid and base. Therefore, maintaining a neutral or slightly acidic pH can often slow down the degradation rate. It is crucial to determine the pH-stability profile for your specific ester to identify the optimal pH for storage and experimental use.
-
Temperature Control: Hydrolysis rates are temperature-dependent; higher temperatures generally lead to faster degradation.[1][2] For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing (-20 °C or -80 °C), although the effects of freeze-thaw cycles should be evaluated.
-
Use of Aprotic Solvents: If your experimental design allows, consider dissolving the ester in a dry aprotic solvent (e.g., DMSO, DMF, acetonitrile) to prevent hydrolysis. However, be mindful of potential solvent-analyte interactions.
-
Q2: I am observing inconsistent results in my cell-based or enzymatic assays. Could this be related to the stability of my piperazine-2-carboxylate ester?
A2: Yes, inconsistent results are a strong indicator of compound instability. Esters can be susceptible to enzymatic hydrolysis by esterases present in cell lysates or biological media.
-
Troubleshooting:
-
Enzyme Inhibition: If enzymatic degradation is suspected, the inclusion of broad-spectrum esterase inhibitors in your assay buffer (where appropriate and compatible with the experiment) can help to mitigate this issue.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of the ester for your experiments to minimize the impact of degradation over time.
-
Acclimatization Time: Minimize the pre-incubation time of the ester in biological media before starting the experiment.
-
Q3: How can I monitor the degradation of my piperazine-2-carboxylate ester and identify its breakdown products?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential for monitoring the degradation of your compound.
-
Troubleshooting & Protocol Development:
-
Method Selection: Reversed-phase HPLC is a common technique for separating the relatively nonpolar ester from its more polar carboxylic acid degradant.
-
Forced Degradation Studies: To develop a stability-indicating method, you should perform forced degradation studies.[3][4][5][6] This involves subjecting the ester to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. The analytical method must then be able to resolve the parent ester from all significant degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the chromatographic peak of the parent compound does not co-elute with any degradants.
-
Identification of Degradants: LC-MS/MS is a powerful tool for the structural elucidation of degradation products by providing molecular weight and fragmentation information.[7][8][9]
-
Q4: Are there other degradation pathways besides hydrolysis that I should be aware of for piperazine-2-carboxylate esters?
A4: While hydrolysis is often the primary concern, other degradation mechanisms can also occur:
-
Oxidation: The piperazine ring can be susceptible to oxidation, particularly in the presence of reactive oxygen species or metal ions.[5][6][10]
-
Troubleshooting: Avoid exposure to strong oxidizing agents. If oxidative degradation is suspected, consider degassing solutions or working under an inert atmosphere (e.g., nitrogen or argon).
-
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the piperazine moiety.[11]
-
Troubleshooting: Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under subdued lighting conditions when possible.
-
Quantitative Stability Data
While specific kinetic data for a wide range of piperazine-2-carboxylate esters is not extensively available in the public domain, the following tables provide an illustrative example of the types of data that should be generated during stability studies. The values presented here are hypothetical and intended for demonstrative purposes.
Table 1: pH-Dependent Hydrolysis of a Hypothetical Piperazine-2-carboxylate Ester at 37 °C
| pH | Apparent First-Order Rate Constant (k_obs, h⁻¹) | Half-life (t½, h) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.005 | 138.6 |
| 6.0 | 0.002 | 346.5 |
| 7.4 | 0.008 | 86.6 |
| 9.0 | 0.050 | 13.9 |
| 11.0 | 0.300 | 2.3 |
Table 2: Temperature Dependence of Hydrolysis of a Hypothetical Piperazine-2-carboxylate Ester at pH 7.4
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, h⁻¹) | Half-life (t½, h) |
| 4 | 0.001 | 693.1 |
| 25 | 0.004 | 173.3 |
| 37 | 0.008 | 86.6 |
| 50 | 0.025 | 27.7 |
Table 3: Kinetic Parameters for Enzymatic Hydrolysis of a Hypothetical Piperazine-2-carboxylate Ester
| Enzyme | Michaelis-Menten Constant (K_m, µM) | Catalytic Rate Constant (k_cat, s⁻¹) |
| Porcine Liver Esterase (PLE) | 150 | 1.2 |
| Human Carboxylesterase 1 (hCE1) | 75 | 0.8 |
| Candida antarctica Lipase B (CALB) | 250 | 0.5 |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for Ester Hydrolysis
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of the piperazine-2-carboxylate ester in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Initiation: Dilute the stock solution into each buffer at a constant temperature (e.g., 37 °C) to a final concentration suitable for the analytical method.
-
Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the hydrolysis reaction by adding a suitable reagent (e.g., an acidic solution to lower the pH or by dilution in the mobile phase).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining ester.
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the negative of the apparent first-order rate constant (k_obs).
Protocol 2: Stability-Indicating HPLC Method Development
-
Forced Degradation:
-
Acidic Hydrolysis: Incubate the ester in 0.1 M HCl at 60 °C.
-
Basic Hydrolysis: Incubate the ester in 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: Treat the ester with 3% H₂O₂ at room temperature.
-
Photodegradation: Expose a solution of the ester to UV light (e.g., 254 nm) and white light.
-
Thermal Degradation: Heat a solid sample of the ester at an elevated temperature (e.g., 80 °C).
-
-
Chromatographic Conditions Development:
-
Column: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a PDA detector to monitor the elution and assess peak purity.
-
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: General pathway for the hydrolysis of piperazine-2-carboxylate esters.
Caption: Workflow for investigating the stability of piperazine-2-carboxylate esters.
References
- 1. sites.utexas.edu [sites.utexas.edu]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Piperazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of piperazine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during piperazine synthesis experiments in a question-and-answer format.
Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct
-
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?
-
Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[2]
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction rate and minimize di-substitution.[1]
-
Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the substitution reaction.[1]
-
Use of Piperazine Salts: Utilizing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[1]
-
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
-
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Key areas to troubleshoot include:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is recommended to screen a variety of ligands and palladium sources.
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1]
-
Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.[1]
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
-
Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.[1]
-
Column Chromatography: This is the most common method. To prevent tailing on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]
-
Issue 4: Reductive Amination Reaction Stalls or Gives Low Yield
-
Question: My reductive amination of piperazine with an aldehyde/ketone is not going to completion or the yield is very low. What are the possible reasons and solutions?
-
Answer: Challenges in reductive amination often stem from the stability of the iminium ion intermediate and the effectiveness of the reducing agent.
-
Iminium Ion Formation: The formation of the iminium ion is a reversible equilibrium. To drive the reaction forward, it can be beneficial to remove the water formed during this step, for example, by using a dehydrating agent. The reaction is also typically favored under slightly acidic conditions.[3]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive amination as it can be used in a one-pot procedure.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde or ketone.[4]
-
Reaction Conditions: Ensure all reagents and solvents are pure and dry. If the reaction is sluggish, gentle heating may be required. However, be cautious as higher temperatures can lead to side reactions. Monitoring the reaction by TLC or LC-MS is crucial.[1]
-
Data Presentation
Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine with Benzyl Bromide [2]
| Alkylating Agent | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
Table 2: Optimization of Buchwald-Hartwig Amination of N-Boc-piperazine with 4-Bromotoluene
| Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XantPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |
| Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 24 | 78 |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [2]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection) [1]
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After reaction completion, concentrate the mixture.
-
Purify by column chromatography to isolate N-Boc-piperazine.
-
Protocol 3: Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XantPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, N-Boc-piperazine, and NaOtBu.
-
In a separate vial, dissolve Pd₂(dba)₃ and XantPhos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 4: Reductive Amination of Piperazine with an Aldehyde
-
Materials:
-
Piperazine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve piperazine and the aldehyde in DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add STAB portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: General experimental workflow for piperazine synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified pathway for reductive amination of piperazine.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side reactions in piperazine synthesis besides di-substitution?
-
A1: Other common side reactions can include elimination reactions, particularly with certain alkyl halides, and over-oxidation, depending on the specific synthetic route. Careful control of reaction conditions and choice of reagents can help minimize these.[1]
-
-
Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?
-
A2: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted piperazine, the second substituent can be introduced at the other nitrogen atom.[1]
-
-
Q3: What are some modern methods for the C-H functionalization of the piperazine ring?
-
A3: While the sp³ C-H bonds of the piperazine ring are generally unreactive, recent advances in photoredox catalysis have enabled direct C-H functionalization, offering new avenues for creating diverse piperazine derivatives.
-
-
Q4: Can I use piperazine itself as a solvent for N-arylation reactions?
-
A4: Yes, using excess piperazine as a solvent can be an environmentally friendly and cost-effective approach for certain Pd-catalyzed N-arylation reactions, especially with aryl chlorides.
-
-
Q5: What is the role of the acid catalyst in reductive amination?
-
A5: A catalytic amount of a mild acid, such as acetic acid, is often used to facilitate the formation of the iminium ion intermediate from the initial hemiaminal.[3]
-
References
Technical Support Center: A Troubleshooting Guide for Piperazine Derivative Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of piperazine derivative synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing mono-substituted piperazine derivatives?
A1: The primary challenge in mono-substitution of piperazine is preventing the formation of the di-substituted byproduct. Due to the presence of two reactive nitrogen atoms, the initial product of mono-substitution can react further with the electrophile. Strategies to overcome this include using a large excess of piperazine, slow addition of the electrophile, or employing a protecting group strategy.[1][2]
Q2: How can I effectively purify my piperazine derivative?
A2: Purification of piperazine derivatives can be challenging due to their basicity and polarity. Common methods include:
-
Column Chromatography: Silica gel is often used, but tailing can be an issue due to the basic nature of the product. Using a mobile phase containing a small amount of a basic modifier like triethylamine or switching to a different stationary phase like alumina can mitigate this.[3]
-
Acid-Base Extraction: This technique leverages the basicity of the piperazine nitrogen. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free base, which is subsequently extracted into an organic solvent.[4][5]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[3]
Q3: What are some common side reactions in piperazine synthesis, and how can they be minimized?
A3: Besides di-substitution, other common side reactions include elimination reactions when using certain alkyl halides, and catalyst deactivation or side product formation in cross-coupling reactions like the Buchwald-Hartwig amination.[6][7] Minimizing these often involves careful control of reaction temperature, choice of a suitable base and solvent, and ensuring an inert atmosphere for sensitive reactions.[2][6]
Troubleshooting Guides
This section provides solutions to specific problems encountered during common synthetic procedures for piperazine derivatives.
N-Alkylation of Piperazine
Problem: Low yield of the desired mono-alkylated product and significant formation of the di-alkylated byproduct.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: The ratio of piperazine to the alkylating agent is critical.
-
Solution: Use a large excess of piperazine (5-10 equivalents) to statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule.[2]
-
-
Rapid Addition of Alkylating Agent: A high local concentration of the electrophile increases the likelihood of di-alkylation.
-
Solution: Add the alkylating agent slowly or dropwise to the reaction mixture.[2]
-
-
Unprotected Piperazine: Direct alkylation of piperazine is often difficult to control.
-
Solution: Employ a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, allowing for selective alkylation of the other. The Boc group can be subsequently removed under acidic conditions.[2]
-
Experimental Workflow for Mono-N-Alkylation
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Hydrolysis of Ethyl 1,4-dimethylpiperazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of Ethyl 1,4-dimethylpiperazine-2-carboxylate to its corresponding carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydrolysis of this compound is very slow or incomplete. What are the possible causes and solutions?
A1: Incomplete or slow hydrolysis is a common issue, often attributed to steric hindrance from the methyl groups on the piperazine ring and the ethyl ester group.[1][2] Here are several factors to consider and potential solutions:
-
Insufficient Reaction Time or Temperature: Standard saponification may require prolonged heating.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
-
Inadequate Base Concentration: Too dilute a base may not be effective for this sterically hindered ester.
-
Solution: Increase the concentration of the hydroxide solution (e.g., from 1M to 2M or higher). An excess of the base is typically required for saponification to drive the reaction to completion.[3]
-
-
Solvent System: The choice of solvent can significantly impact the reaction rate.
Q2: I am observing significant side product formation during the hydrolysis. What are these side products and how can I avoid them?
A2: Side reactions can occur under harsh basic or acidic conditions. For piperazine derivatives, side reactions may involve the piperazine ring itself, though specific side products for this compound are not extensively documented. General side products in similar reactions can include decomposition or rearrangement products.[4]
-
Harsh Reaction Conditions: Prolonged exposure to high temperatures and strong base can sometimes lead to degradation.
-
Solution: Optimize the reaction conditions by starting with milder temperatures and gradually increasing if necessary. Monitor the reaction closely to stop it once the starting material is consumed, avoiding prolonged heating that could lead to side products.
-
-
Work-up Procedure: Improper pH adjustment during the work-up can lead to issues.
-
Solution: Careful and controlled acidification is crucial. Add the acid slowly, preferably at a low temperature (e.g., in an ice bath), to protonate the carboxylate and the piperazine nitrogens.
-
Q3: What is the best method to purify the final product, 1,4-dimethylpiperazine-2-carboxylic acid?
A3: The purification strategy depends on the nature of the impurities. The product is an amino acid, which can exist as a zwitterion, affecting its solubility.
-
Extraction: After acidification, the product may be extractable into an organic solvent, but its solubility might be low.
-
Procedure: After carefully acidifying the aqueous layer to a pH of approximately 2-3, attempt to extract the product with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.[3] Multiple extractions may be necessary.
-
-
Crystallization: If the product is a solid, crystallization is a good purification method.
-
Procedure: After acidification, if the product precipitates, it can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., water/ethanol, water/isopropanol).
-
-
Ion-Exchange Chromatography: For difficult purifications, ion-exchange chromatography can be very effective for separating amino acids from non-ionic impurities.
Q4: Can I use acid-catalyzed hydrolysis instead of base-mediated saponification?
A4: Acid-catalyzed hydrolysis is a possible alternative, but it is a reversible reaction.[5][6]
-
Conditions: This typically involves heating the ester with a strong acid, such as aqueous HCl or H₂SO₄.
-
Drawbacks: To drive the equilibrium towards the products, a large excess of water is needed.[5] The reaction may still be slow due to steric hindrance. Additionally, the highly acidic conditions might lead to unwanted side reactions. For these reasons, base-mediated saponification is generally preferred as it is irreversible.[5]
Experimental Protocols
Protocol 1: Standard Aqueous Saponification
This protocol is a general procedure for the hydrolysis of an ester using a strong base in an aqueous-alcoholic solvent system.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated or 1-2 M
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol (or ethanol) and water (e.g., a 4:1 to 1:1 ratio).
-
Add a stoichiometric excess (typically 2-5 equivalents) of NaOH or KOH.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the alcohol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with HCl to a pH of ~2-3. The carboxylic acid may precipitate out of solution.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-dimethylpiperazine-2-carboxylic acid.
-
Purify the crude product by crystallization or chromatography as needed.
Protocol 2: Non-Aqueous Saponification for Hindered Esters
This protocol is adapted for sterically hindered esters that are resistant to standard aqueous hydrolysis conditions.[1][2]
Materials:
-
This compound
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated or 1-2 M
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol and dichloromethane (e.g., 1:9 v/v).
-
Add a solution of NaOH in methanol (prepared by carefully dissolving NaOH in methanol). Use a stoichiometric excess of NaOH (3-5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is often significantly faster under these conditions. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the sodium salt of the carboxylic acid may precipitate.
-
The work-up can proceed in two ways: a) If a precipitate forms, it can be filtered, washed with a non-polar solvent, and then dissolved in water for acidification as in Protocol 1. b) Alternatively, the solvent can be removed under reduced pressure, and the residue can be taken up in water and worked up as described in Protocol 1 (steps 6-11).
Data Presentation
Table 1: Comparison of Typical Hydrolysis Conditions
| Parameter | Standard Aqueous Saponification | Non-Aqueous Saponification |
| Base | NaOH or KOH | NaOH |
| Solvent | MeOH/H₂O or EtOH/H₂O | MeOH/DCM |
| Temperature | Reflux (65-80 °C) | Room Temperature |
| Reaction Time | Potentially long (hours to days) | Generally faster (minutes to hours) |
| Suitability | General esters | Sterically hindered esters |
Visualizations
Caption: General workflow for the hydrolysis of an ester followed by work-up and purification.
Caption: A logical guide for troubleshooting incomplete hydrolysis reactions.
References
Technical Support Center: Scalability Challenges in Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of piperazine synthesis.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address specific issues that may arise during the scaling up of piperazine synthesis, from bench-top to pilot plant and beyond.
Issue 1: Poor Selectivity in Mono-substitution Reactions
Question: My scaled-up reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity for mono-substitution?
Answer: The formation of di-substituted byproducts is a common challenge due to the comparable reactivity of the second nitrogen atom after the first substitution. As reaction volumes increase, localized concentrations and temperature gradients can exacerbate this issue. Here are several strategies to enhance mono-selectivity:
-
Stoichiometry Control: Employing a large excess of piperazine is the most straightforward method to statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule.
-
Slow Addition of Reagents: Adding the alkylating or arylating agent slowly, and potentially at a lower temperature, can help maintain a low concentration of the electrophile, thus minimizing the chance of a second substitution on the already mono-substituted piperazine.
-
Use of Protecting Groups: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.
-
Protonation: Utilizing a mono-protonated piperazine salt can effectively "protect" one of the nitrogen atoms by reducing its nucleophilicity, thereby suppressing the formation of the di-substituted byproduct.
Data Presentation: Effect of Stoichiometry on Product Distribution
The following table provides generalized data on the effect of the molar ratio of piperazine to an electrophile on the product distribution in a typical N-alkylation reaction.
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
| Note: Yields are generalized and will vary based on the specific substrates, reaction conditions, and scale. |
Logical Relationship: Troubleshooting Low Mono-substitution Yield
Caption: A logical workflow for troubleshooting low yields of mono-substituted piperazine.
Issue 2: Scalability of Purification
Question: I am struggling with the purification of my substituted piperazine product at a larger scale. Standard column chromatography is proving to be inefficient. What are some scalable purification techniques?
Answer: The basic nature and potential water solubility of many piperazine derivatives can make purification challenging, especially at scale. Here are two effective and scalable methods:
-
Acid-Base Extraction: This classical technique is highly effective for separating basic piperazine products from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic piperazine derivative is protonated and moves into the aqueous layer as a salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.
-
Crystallization/Salt Formation: This is often a very efficient method for obtaining high-purity material at a large scale. The crude piperazine derivative can be converted to a salt (e.g., dihydrochloride or diacetate), which may have better crystallization properties than the free base. Piperazine itself can be effectively purified by forming its crystalline diacetate salt in a solvent like acetone, where it precipitates, leaving impurities behind in the solution.
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
This protocol describes a general procedure for the mono-N-alkylation of piperazine using an excess of the amine to favor mono-substitution.
Materials:
-
Piperazine (10 equivalents)
-
Alkyl halide (e.g., benzyl bromide, 1 equivalent)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile
Procedure:
-
To a reaction vessel of appropriate size, add piperazine (10 eq.) and acetonitrile. Stir until the piperazine is dissolved.
-
Add potassium carbonate (2 eq.) to the solution.
-
Slowly add the alkyl halide (1 eq.) to the stirred suspension at room temperature over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue, which contains the product and excess piperazine, can be purified by acid-base extraction or by vacuum distillation.
Protocol 2: Purification of Piperazine via Diacetate Salt Formation
This protocol is adapted from a method for purifying crude piperazine.
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
Procedure:
-
Dissolve the crude piperazine mixture in acetone (approximately 5 to 100 volumes of acetone per volume of piperazine) at a temperature between 20-40°C. The concentration of piperazine should be in the range of 0.5 to 20% by weight.
-
While stirring, slowly add at least a stoichiometric amount (up to five times) of glacial acetic acid to the solution.
-
The crystalline piperazine diacetate will begin to precipitate.
-
Cool the mixture to 10-30°C to maximize the precipitation of the salt.
-
Separate the precipitated salt from the liquid by filtration.
-
Wash the collected precipitate with cold acetone to remove any remaining impurities.
-
Dry the purified piperazine diacetate under vacuum. The pure piperazine can be regenerated by treating the salt with a strong base.
Issue 3: Heat Transfer and Mixing Inefficiencies at Scale
Question: My reaction, which works well at the lab scale, is showing poor performance (lower yield, more impurities) and is difficult to control thermally at the pilot scale. What could be the cause?
Answer: This is a classic chemical engineering challenge in scaling up chemical processes. What works in a small round-bottom flask doesn't always translate directly to a large reactor. Key factors to consider are:
-
Heat Transfer: Exothermic reactions are particularly challenging to scale up. The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to remove heat efficiently. This can lead to localized "hot spots," which can cause product degradation, side reactions, and in the worst case, a runaway reaction.
-
Mixing Efficiency: The efficiency of mixing can decrease significantly in larger vessels. What is easily homogenized with a small magnetic stir bar may have "dead zones" in a large reactor with a mechanical stirrer. Poor mixing can lead to localized high concentrations of reactants, which can promote side reactions and impact yield and purity.
Troubleshooting Strategies:
-
Reactor Design: For exothermic reactions, consider using a reactor with a better heat transfer coefficient, such as a jacketed reactor with a high-efficiency overhead stirrer.
-
Process Parameters: Adjust process parameters for the larger scale. This may include slower addition of reagents, using a less concentrated solution, or operating at a lower temperature to better manage the exotherm.
-
Flow Chemistry: For highly exothermic or fast reactions, transitioning from batch to a continuous flow process can be highly advantageous. Flow reactors have a much higher surface-area-to-volume ratio, allowing for excellent heat transfer and precise temperature control.
Experimental Workflow: Transitioning from Batch to Flow Chemistry
Caption: A simplified workflow for transitioning a piperazine synthesis from a challenging batch process to a more scalable continuous flow process.
FAQs on Advanced and Safety Topics
Q1: Are photoredox catalysis methods for piperazine synthesis scalable? A1: Photoredox catalysis offers novel routes to functionalized piperazines but can present scalability challenges. Long reaction times and the need for a well-lit surface-to-volume ratio can be problematic in large batch reactors. However, the use of continuous flow reactors can mitigate these issues, making photoredox-mediated syntheses more scalable and efficient.
Q2: What are the key safety considerations when scaling up piperazine synthesis? A2: Piperazine itself can cause skin and eye burns, and may cause allergic skin or respiratory reactions. When scaling up, it is crucial to have robust safety protocols in place. These should include:
-
Personal Protective Equipment (PPE): Appropriate gloves, safety goggles, and protective clothing are essential.
-
Ventilation: Ensure adequate ventilation to avoid inhalation of dust or vapors.
-
Handling Exothermic Reactions: As mentioned, managing heat evolution is critical. A thorough understanding of the reaction's thermal profile, often obtained through reaction calorimetry, is necessary before scaling up.
-
Emergency Procedures: Have clear procedures for handling spills and accidental exposures.
Q3: How does the impurity profile of a piperazine synthesis change upon scale-up? A3: Minor side reactions that are insignificant at the lab scale can become major sources of impurities during scale-up. This can be due to issues with heat transfer and mixing, as discussed. It is important to conduct thorough impurity profiling at each stage of the scale-up process using techniques like HPLC and GC-MS to identify and quantify any new or increased impurities. This information is critical for process optimization and for meeting regulatory requirements for pharmaceutical applications.
Validation & Comparative
Part 1: Functionalization of the Pre-existing Piperazine Core
A Comprehensive Guide to the Synthetic Methods for Substituted Piperazines
The piperazine ring is a vital scaffold in modern medicinal chemistry, appearing as a core structural component in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][3] Its prevalence is due to its ability to serve as a versatile linker that can be functionalized at its two nitrogen atoms, allowing for the fine-tuning of physicochemical and pharmacological properties.[2][4] This guide provides a comparative overview of the primary synthetic methods for preparing substituted piperazines, aimed at researchers, scientists, and drug development professionals.
These methods involve modifying an existing piperazine ring, typically at the nitrogen atoms (N-functionalization) or, more recently, at the carbon atoms (C-H functionalization).
N-Alkylation Methods
N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperazine nitrogens. The main challenge is controlling selectivity between mono- and di-alkylation.[5]
-
Direct Alkylation: This straightforward method involves reacting piperazine with an alkyl halide in the presence of a base.[5][6] To favor mono-alkylation, strategies include using a large excess of piperazine, slow addition of the alkylating agent, or employing a mono-protected piperazine (e.g., N-Boc-piperazine).[5]
-
Reductive Amination: A widely used one-pot, two-step process where piperazine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[2][5] This method is advantageous as it avoids the formation of quaternary ammonium salts.[5] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[2][5]
N-Arylation Methods
Attaching aryl groups to the piperazine nitrogen is crucial for many pharmaceutical compounds.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is one of the most versatile and efficient methods for forming C-N bonds between piperazine and aryl halides (Cl, Br, I) or triflates.[7][8][9] The reaction's success is highly dependent on the choice of palladium catalyst, phosphine ligand, base, and solvent.[7] Modern protocols allow for rapid, high-yield synthesis even under aerobic conditions.[8]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl halide is activated with electron-withdrawing groups, which facilitate nucleophilic attack by the piperazine nitrogen.[4]
C-H Functionalization
While N-substitution is well-established, direct functionalization of the carbon atoms of the piperazine ring is a more recent and rapidly developing field.[10][11] These methods provide access to novel chemical space, as only about 20% of piperazines in medicinal chemistry have carbon substituents.[10][11]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H arylation, vinylation, and alkylation of N-protected piperazines.[10][11][12] These reactions proceed through the generation of a radical at the carbon alpha to a nitrogen atom, which then couples with a suitable partner.[10]
-
Lithiation-Based Methods: Direct deprotonation of an α-C-H bond using a strong base (lithiation) followed by trapping with an electrophile allows for the introduction of various substituents.[10]
Part 2: De Novo Synthesis of the Piperazine Ring
These methods construct the piperazine ring from acyclic precursors, often allowing for the installation of complex substitution patterns in a single process.
-
Transition-Metal-Catalyzed Cyclizations: Palladium and gold catalysts can promote the cyclization of appropriately functionalized diamine precursors to form the piperazine ring. For instance, a palladium-catalyzed reaction can couple a diamine with a propargyl unit to build the heterocycle with high regio- and stereocontrol.[13][14][15]
-
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient for generating molecular diversity. The Ugi reaction, for example, can be used to synthesize piperazine-2-carboxamides from an N-alkylethylenediamine, an aldehyde, a carboxylic acid, and an isocyanide in a one-pot process.[16][17]
-
Reductive Cyclization of Dioximes: A newer approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. Subsequent catalytic reductive cyclization of the dioxime yields carbon-substituted piperazines, often with high stereoselectivity.[18]
Quantitative Data Summary
The following tables summarize typical reaction conditions and performance for the discussed synthetic methods.
Table 1: Comparison of N-Functionalization Methods
| Method | Typical Substrates | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Direct Alkylation | Piperazine, Alkyl Bromide | - | K₂CO₃ | Acetonitrile | 60-80 | 4-12 h | 60-90 | [5] |
| Reductive Amination | Piperazine, Aldehyde/Ketone | NaBH(OAc)₃ (STAB) | - | 1,2-Dichloroethane | Room Temp | 12-24 h | 70-95 | [2][19] |
| Buchwald-Hartwig | N-Boc-Piperazine, Aryl Halide | Pd₂(dba)₃, Ligand | NaOtBu | Toluene | 80-110 | 1-24 h | 85-98 | [7][8] |
| Photoredox C-H Alkylation | N,N'-bis-Boc-Piperazine, Michael Acceptor | Acridinium Salt | - | Dichloromethane | Room Temp | 12 h | 70-90 | [10][12] |
Table 2: Comparison of De Novo Ring Synthesis Methods
| Method | Typical Substrates | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Pd-Catalyzed Cyclization | Diamine, Propargyl Carbonate | Pd₂(dba)₃·CHCl₃, DPEphos | Dichloromethane | Room Temp | 1-12 h | 80-98 | [15] |
| Ugi MCR | Diamine, Aldehyde, Isocyanide, Acid | - | Methanol | Room Temp | 24-48 h | 34-66 | [16] |
| Dioxime Reductive Cyclization | Dioxime Precursor | Pd/C, H₂ (50 atm) | Methanol | 40 | 24 h | 60-85 | [18] |
Experimental Protocols
Protocol 1: N-Alkylation of Piperazine via Reductive Amination
This protocol describes a general procedure for the mono-N-alkylation of piperazine with an aldehyde.
Materials:
-
Piperazine (1.0 equiv.)
-
Aldehyde (e.g., benzaldehyde) (1.1 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask, add piperazine and the chosen solvent (DCE or DCM).
-
Add the aldehyde to the suspension and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylpiperazine.[2][19]
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed coupling of N-Boc-piperazine with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv.)
-
N-Boc-piperazine (1.2 equiv.)
-
Pd₂(dba)₃ (Palladium catalyst, 1-2 mol%)
-
XPhos (or other suitable phosphine ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, NaOtBu, Pd₂(dba)₃, and the phosphine ligand.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-110 °C) and stir for the required time (monitor by TLC or LC-MS, usually 1-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-N'-Boc-piperazine.[7]
Visualizations
Caption: A decision workflow for selecting a suitable synthetic strategy for substituted piperazines.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination of piperazine.
Caption: Schematic representation of a four-component Ugi reaction for piperazine synthesis.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of Piperazines | Ambeed [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Piperazine synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of catalysts for piperazine synthesis
For Researchers, Scientists, and Drug Development Professionals
Piperazine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous drugs. The efficient synthesis of piperazine is therefore of paramount importance, with the choice of catalyst playing a pivotal role in determining reaction efficiency, selectivity, and overall economic viability. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of piperazine, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The synthesis of piperazine can be achieved through various routes, primarily involving the cyclization of precursors such as monoethanolamine (MEA), diethanolamine (DEA), or ethylenediamine (EDA). The performance of different catalysts in these transformations is summarized in the table below, highlighting key parameters such as yield, selectivity, and reaction conditions.
| Starting Material | Catalyst | Temperature (°C) | Pressure | Piperazine Yield (%) | Piperazine Selectivity (%) | Reference |
| Ethylenediamine (EDA) | CaCl2-modified HZSM-5 | 340 | Atmospheric | 65 | - | [1] |
| Ethylenediamine (EDA) | Zn-ZSM-5 | 360 | Atmospheric | - | 45.5 | [2] |
| Ethylenediamine (EDA) | Zn/K-ZSM-5 | 360 | Atmospheric | - | 29.4 | [2] |
| Diethanolamine (DEA) | Ni-MgO | 225 | ~170 atm | - | 47 | [3] |
| Monoethanolamine (MEA) | Ni-MgO | 225 | ~100- atm | High | - | [3] |
| N-(2,3-dihydroxypropyl)ethylenediamine | 5 wt% TiO2/Hβ (photocatalyst) | Room Temp. | - | 59 | - | [4] |
| Diethanolamine (DEA) | Ru-PNP pincer complex | 155 | 42 bar | - | - | [5] |
| Ethanolamines | Raney Nickel | 150-400 | Elevated | <50 | - | [3] |
Key Catalytic Systems: An Overview
1. Zeolite-Based Catalysts:
Modified ZSM-5 zeolites have demonstrated significant potential in the synthesis of piperazine from ethylenediamine.[1][2] These catalysts operate at atmospheric pressure and high temperatures (340-360°C). The acidity of the zeolite plays a crucial role, with a higher proportion of weak and medium-strength acid sites favoring the formation of piperazine.[2] For instance, a CaCl2-modified HZSM-5 catalyst achieved a piperazine yield of 65% from EDA.[1]
2. Nickel-Based Catalysts:
Nickel catalysts, in various forms, are widely employed for piperazine synthesis.
-
Ni-MgO: This catalyst has been used for the conversion of both monoethanolamine and diethanolamine to piperazine at elevated temperatures and pressures.[3] For DEA, a selectivity of 47% towards piperazine was observed at 225°C.[3]
-
Raney Nickel: A versatile hydrogenation catalyst, Raney nickel is used in the synthesis of piperazine from ethanolamines, though reported yields are often below 50%.[3] It is typically used under high pressure and temperatures ranging from 150 to 400°C.[3]
3. Homogeneous Catalysts:
A homogeneous ruthenium-PNP pincer complex has been investigated for the amination of diethanolamine.[5] This reaction is a step in a proposed pathway to piperazine, highlighting the potential of organometallic complexes in this field. The reaction is conducted at 155°C and 42 bar pressure.[5]
4. Photocatalysts:
A novel approach utilizing a semiconductor-loaded zeolite composite (5 wt% TiO2/Hβ) has shown promise for the synthesis of piperazine at room temperature.[4] This method involves the photocatalytic intramolecular cyclization of N-(2,3-dihydroxypropyl)ethylenediamine, achieving a yield of 59%. This environmentally friendly route avoids the need for high temperatures and pressures.
Experimental Protocols
1. Synthesis of Piperazine using Modified HZSM-5 Zeolite (from Ethylenediamine)
This protocol is based on the synthesis of piperazine from ethylenediamine using a modified HZSM-5 zeolite catalyst.[1][2]
-
Catalyst Preparation: HZSM-5 zeolite is modified by ion exchange with a solution of a metal salt (e.g., CaCl2, ZnCl2). The zeolite is stirred in the solution, followed by filtering, washing, and drying. The modified zeolite is then calcined at high temperature.
-
Reaction Setup: A fixed-bed reactor is packed with the modified HZSM-5 catalyst.
-
Reaction Procedure: A solution of ethylenediamine in water (e.g., 40% EDA) is fed into the reactor at a controlled flow rate (e.g., 0.40 mL/min).[1] The reactor is maintained at the desired temperature (e.g., 340°C) and atmospheric pressure.[1] The product stream is collected and analyzed by gas chromatography to determine the conversion of ethylenediamine and the yield of piperazine.
2. Synthesis of Piperazine using Raney Nickel (from Ethanolamines)
The following is a general procedure for the synthesis of piperazine from ethanolamines using a Raney nickel catalyst.[3]
-
Catalyst Activation: Commercially available Raney nickel is washed with distilled water until the washings are neutral and then with ethanol. The activated catalyst is stored under ethanol.
-
Reaction Setup: A high-pressure autoclave is charged with the ethanolamine precursor, the Raney nickel catalyst, and ammonia.
-
Reaction Procedure: The autoclave is sealed and purged with hydrogen. The reactor is then pressurized with hydrogen and heated to the reaction temperature (150-400°C).[3] The reaction mixture is stirred for a specified duration. After cooling and depressurizing the reactor, the catalyst is filtered off, and the product mixture is analyzed and purified by distillation.
Visualizing the Process
To better understand the synthesis and evaluation of catalysts for piperazine production, the following diagrams illustrate the key pathways and a typical experimental workflow.
Caption: Synthetic pathways to piperazine from various precursors, highlighting the catalysts employed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 4. A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Unambiguous Structure Determination: A Comparative Guide to the Validation of Ethyl 1,4-dimethylpiperazine-2-carboxylate
For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties, making rigorous structural validation an indispensable step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for solid-state structure elucidation, with alternative solution-state and gas-phase analytical techniques for the validation of novel chemical entities such as Ethyl 1,4-dimethylpiperazine-2-carboxylate.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful and definitive analytical method for determining the absolute three-dimensional structure of a crystalline solid.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[2] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise location of each atom and the bonding interactions between them.[2][3] This method provides unparalleled accuracy in determining molecular geometry, stereochemistry, and intermolecular interactions.[4]
While X-ray crystallography remains the definitive method for solid-state structure determination, its primary prerequisite is the availability of a high-quality single crystal of the compound of interest. For molecules that are difficult to crystallize, alternative or complementary techniques are essential.
Alternative and Complementary Validation Techniques
Several spectroscopic and analytical methods serve as powerful alternatives or complementary tools to X-ray crystallography, providing valuable structural information, particularly for non-crystalline samples or for characterizing molecules in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the connectivity and stereochemistry of molecules in solution.[5] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the chemical environment of each atom and their through-bond and through-space relationships, allowing for the complete assignment of the molecular structure.[5]
-
Mass Spectrometry (MS): While not a primary method for determining three-dimensional structure, high-resolution mass spectrometry (HRMS) provides an accurate molecular weight and elemental composition, confirming the molecular formula of the synthesized compound. Fragmentation patterns can also offer clues about the molecule's connectivity.
-
Cryogenic Electron Microscopy (Cryo-EM): Primarily used for large biological macromolecules, recent advances in Cryo-EM have made it an increasingly viable alternative to X-ray crystallography, particularly for samples that are resistant to crystallization.[6][7] This technique involves imaging flash-frozen molecules in vitreous ice and computationally reconstructing their three-dimensional structure.[6]
-
Gas Electron Diffraction (GED) and Microwave Spectroscopy: These techniques are powerful for determining the high-precision structure of molecules in the gas phase, providing insights into their intrinsic molecular geometry free from crystal packing forces.[5]
Comparative Analysis of Structural Validation Methods
The choice of analytical technique for structural validation depends on the nature of the sample, the information required, and the available instrumentation. The following table summarizes the key performance characteristics of X-ray crystallography and its common alternatives.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) | Cryogenic Electron Microscopy (Cryo-EM) |
| Sample Phase | Crystalline Solid | Solution | Solid, Liquid, or Gas | Vitreous Ice (Amorphous Solid) |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions | Connectivity, stereochemistry, dynamic processes in solution | Molecular formula, connectivity (via fragmentation) | 3D structure of macromolecules, conformational heterogeneity |
| Resolution | Atomic (typically < 1 Å) | Atomic (indirectly) | Not applicable for 3D structure | Near-atomic to atomic (typically 2-4 Å) |
| Key Advantage | Unambiguous and highly precise 3D structural determination.[4] | Excellent for structure elucidation in solution, non-destructive.[5] | High sensitivity and accuracy for molecular formula determination. | Applicable to non-crystalline samples and large, flexible molecules.[6] |
| Key Limitation | Requires a high-quality single crystal. | Provides an average structure in solution, can be complex to interpret. | Does not provide 3D structural information. | Lower resolution than X-ray crystallography for small molecules, computationally intensive.[8] |
Experimental Protocols
Single-Crystal X-ray Crystallography of a Small Molecule
The following protocol outlines the typical workflow for the structural determination of a small organic molecule like this compound.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.[3]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[3]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods to obtain an initial model of the electron density.[2] This model is then refined against the experimental data to improve the atomic positions, and thermal parameters.
-
Structure Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure the quality and reliability of the model.
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for structural validation.
Caption: Comparison of structural validation methods.
References
- 1. eas.org [eas.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. benchchem.com [benchchem.com]
- 6. X-Ray Crystallography Alternative → Area → Sustainability [energy.sustainability-directory.com]
- 7. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
Comparative Analysis of Piperazine Derivatives in Computational Binding Studies
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, serves as a crucial scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and antidepressant agents, owing to their versatile structural properties that allow for favorable interactions with various biological targets.[1][2] Computational methods such as molecular docking and molecular dynamics simulations are pivotal in elucidating the binding mechanisms of these derivatives, thereby guiding the rational design of more potent and selective drug candidates.[3][4] This guide compares findings from two distinct computational studies on piperazine derivatives, focusing on their binding interactions with Poly (ADP-ribose) polymerase-1 (PARP-1) and Sigma-1 Receptor (S1R), respectively.
Quantitative Binding Data
The following table summarizes the quantitative data from computational and experimental assays for selected piperazine derivatives against their respective targets.
| Derivative ID / Name | Target Protein | Computational Method | Binding Metric | Value | Reference |
| Compound 5 | PARP-1 | Molecular Docking | Docking Score | -7.17 kcal/mol | [5][6] |
| MM/GBSA | Binding Energy | -52.51 kcal/mol | [5][6] | ||
| Compound 9 | PARP-1 | Molecular Docking | Docking Score | -7.41 kcal/mol | [5][6] |
| MM/GBSA | Binding Energy | -43.77 kcal/mol | [5][6] | ||
| Compound 13 | PARP-1 | Molecular Docking | Docking Score | -7.37 kcal/mol | [5][6] |
| MM/GBSA | Binding Energy | -62.87 kcal/mol | [5][6] | ||
| Compound 1 | Sigma-1 Receptor (S1R) | Radioligand Binding Assay | Kᵢ | 3.2 nM | [7][8] |
| Haloperidol (Ref.) | Sigma-1 Receptor (S1R) | Radioligand Binding Assay | Kᵢ | 2.5 nM | [7][8] |
Experimental and Computational Protocols
Study 1: Piperazine-Substituted Naphthoquinones as PARP-1 Inhibitors
This study focused on synthesizing and evaluating novel 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone derivatives bearing piperazine substituents as potential PARP-1 inhibitors for cancer therapy.[5][6]
Computational Methodology:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the PARP-1 protein was prepared for docking. The synthesized piperazine derivatives were built and optimized using appropriate software.
-
Molecular Docking: Docking studies were performed to predict the binding poses and affinities of the synthesized compounds within the PARP-1 active site. These calculations aimed to understand the interactions between the ligands and critical amino acid residues.[5]
-
Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complexes, MD simulations were conducted over various time intervals. These simulations provide insights into the dynamic behavior of the complex under physiological conditions.[5][6]
-
MM/GBSA Analysis: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was employed to calculate the binding free energies of the complexes, offering a more refined estimation of binding affinity compared to docking scores alone.[5][6]
Study 2: Piperidine/Piperazine-Based Compounds with Sigma Receptor Affinity
This research involved the screening of an in-house collection of piperidine and piperazine-based compounds to identify ligands for the Sigma-1 Receptor (S1R), a target relevant for neurodegenerative and psychiatric disorders.[7][8]
Experimental & Computational Methodology:
-
Radioligand Binding Assays: The binding affinities (Kᵢ values) of the compounds towards S1R were determined experimentally using radioligand binding assays. This involved using --INVALID-LINK---pentazocine as the radioligand.[7]
-
Molecular Docking: To understand the binding mode of the most potent compound, docking analyses were performed using an S1R structure derived from co-crystal structures of the protein with known potent ligands.[7][8]
-
Molecular Dynamics (MD) Simulations: Following the docking studies, MD simulations were carried out to analyze the stability of the predicted binding pose and to identify the crucial amino acid residues involved in the interaction with the ligand.[7][8]
Visualizations
The following diagrams illustrate the typical workflow of a computational binding study and a conceptual representation of ligand-receptor interaction.
Caption: Workflow of a typical computational study for ligand-protein binding analysis.
Caption: Conceptual diagram of a piperazine derivative interacting with a receptor binding site.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking Purity: A Comparative Analysis of Ethyl 1,4-dimethylpiperazine-2-carboxylate from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and success of their work. Ethyl 1,4-dimethylpiperazine-2-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Inconsistencies in purity can lead to unforeseen side reactions, lower yields, and the introduction of unwanted impurities in the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the purity of this compound sourced from three hypothetical, yet representative, suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a rigorous set of analytical experiments designed to provide a clear and objective assessment.
Executive Summary of Purity Analysis
The purity of this compound from the three suppliers was evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Karl Fischer titration for water content. The results are summarized in the tables below.
Table 1: Purity and Water Content Comparison
| Supplier | Purity (HPLC Area %) | Water Content (Karl Fischer, w/w %) |
| Supplier A | 99.5% | 0.15% |
| Supplier B | 98.8% | 0.32% |
| Supplier C | 99.2% | 0.21% |
Table 2: Impurity Profile Analysis (GC-MS)
| Impurity | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| Starting Material 1 | 0.12% | 0.45% | 0.25% |
| By-product 1 | 0.08% | 0.28% | 0.15% |
| Unknown Impurity 1 | Not Detected | 0.15% | 0.05% |
| Unknown Impurity 2 | 0.05% | 0.12% | 0.10% |
| Residual Solvents | 0.15% | 0.20% | 0.25% |
| Total Impurities | 0.40% | 1.20% | 0.80% |
Based on the experimental data, Supplier A consistently provided the material with the highest purity and the lowest levels of impurities and water content. While Supplier C offered a product of high purity, it contained a slightly higher level of total impurities compared to Supplier A. Supplier B's product exhibited the lowest purity and the highest concentration of both identified and unknown impurities.
Experimental Workflow
The following diagram illustrates the systematic approach taken to benchmark the purity of this compound from the different suppliers.
Caption: Experimental workflow for purity benchmarking.
Detailed Experimental Protocols
A meticulous and standardized approach is crucial for obtaining reliable and comparable data. The following protocols were employed for the analysis of this compound samples.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Flow Rate: 1.2 mL/min (constant flow).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: 35-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane.
Karl Fischer Titration for Water Content
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Titrator or equivalent.
-
Reagent: Hydranal™-Composite 5.
-
Solvent: Dry Methanol.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample and add it directly to the titration vessel. The measurement is performed in triplicate to ensure accuracy.
Conclusion and Recommendations
The purity of starting materials and intermediates is a critical factor that directly impacts the quality, safety, and efficacy of the final pharmaceutical product.[1][2] This comparative analysis of this compound from three different suppliers demonstrates the importance of a thorough analytical evaluation. Based on the presented data, Supplier A is the recommended source for this intermediate due to its superior purity profile.
It is imperative for researchers and drug development professionals to not solely rely on the Certificate of Analysis provided by the supplier but to conduct their own independent verification of purity. This due diligence ensures the reliability of experimental outcomes and the overall quality of the drug development process. The choice of chemical grade, from reagent to pharmaceutical grade, has significant implications for safety and regulatory compliance.[3] Implementing a robust in-house quality control protocol, as outlined in this guide, is a crucial step in mitigating risks associated with impurities.
References
A Comparative Analysis of N-Protecting Groups for Piperazine Synthesis
For researchers, scientists, and drug development professionals, the selective functionalization of the piperazine scaffold is a cornerstone of modern medicinal chemistry. This guide provides a comparative study of common N-protecting groups for piperazine, offering a detailed analysis of their performance, supported by experimental data, to aid in the rational design of synthetic routes.
The symmetric nature of piperazine presents a unique challenge in achieving mono-functionalization. The use of N-protecting groups is a widely adopted strategy to temporarily block one of the nitrogen atoms, allowing for selective reaction at the other. The choice of protecting group is critical and depends on the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired orthogonality of deprotection steps. This guide focuses on a comparative analysis of three widely used protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Comparative Overview of N-Protecting Groups
The ideal N-protecting group for piperazine synthesis should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable with high efficiency and minimal side products. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and disadvantages in this regard.
-
tert-Butoxycarbonyl (Boc): The Boc group is one of the most common protecting groups for amines due to its stability under a wide range of non-acidic conditions.[1] It is typically introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride).[2] However, achieving high yields of the mono-protected product requires careful control of stoichiometry and reaction conditions to avoid the formation of the di-protected piperazine.[2] Deprotection is achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] While effective, these harsh acidic conditions can be incompatible with acid-sensitive functional groups elsewhere in the molecule.[3]
-
Carboxybenzyl (Cbz): The Cbz group is another widely used protecting group that offers orthogonality to the Boc group.[3] It is introduced via reaction with benzyl chloroformate. The primary advantage of the Cbz group is its removal by catalytic hydrogenolysis, a mild deprotection method that is compatible with acid-sensitive and base-labile functional groups.[3] This makes the Cbz group an excellent choice for the synthesis of complex molecules.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, typically using piperidine.[1] This orthogonality to acid-labile protecting groups like Boc is a key feature.[1] The introduction of the Fmoc group is generally straightforward. However, the basic deprotection conditions may not be suitable for molecules containing base-sensitive functionalities.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups in the context of piperazine synthesis. It is important to note that yields and reaction times can vary depending on the specific substrate, scale, and reaction conditions.
Table 1: Comparison of N-Protection Methods for Piperazine
| Protecting Group | Reagent | Typical Solvent(s) | Typical Reaction Time | Typical Yield of Mono-protected Product |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM), Methanol | 1 - 4 hours | 70-95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dichloromethane (DCM), Water | 1 - 4 hours | High |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Dichloromethane (DCM), Dioxane | 1 - 3 hours | High |
Table 2: Comparison of N-Deprotection Methods for Protected Piperazines
| Protected Piperazine | Deprotection Reagent(s) | Typical Solvent(s) | Typical Reaction Time | Typical Yield |
| N-Boc-piperazine | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM), Dioxane | 1 - 4 hours | High |
| N-Cbz-piperazine | H₂, Pd/C | Methanol, Ethanol | 30 minutes - 4 hours | High |
| N-Fmoc-piperazine | 20% Piperidine | Dimethylformamide (DMF) | 30 - 60 minutes | High |
Mandatory Visualization
Caption: General workflow for piperazine mono-functionalization.
Caption: Orthogonality of common N-protecting groups.
Experimental Protocols
Protocol 1: Synthesis of Mono-N-Boc-Piperazine
-
Materials: Piperazine, Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine (5 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1 equivalent) in DCM to the piperazine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove excess piperazine and salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mono-N-Boc-piperazine.
-
Protocol 2: Deprotection of N-Boc-Piperazine using HCl in Dioxane [5]
-
Materials: N-Boc-piperazine derivative, 4M HCl in Dioxane, Diethyl ether.
-
Procedure:
-
Dissolve the N-Boc-piperazine derivative in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add 4M HCl in dioxane (typically a large excess) to the solution at room temperature.
-
Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.[5]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, the precipitate can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[5]
-
Protocol 3: Synthesis of N-Cbz-Piperazine [3]
-
Materials: Piperazine, Benzyl chloroformate (Cbz-Cl), Dichloromethane (DCM), Aqueous sodium carbonate.
-
Procedure:
-
Dissolve piperazine (5.0 equivalents) in a biphasic system of DCM and aqueous sodium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 equivalent) dropwise while stirring vigorously.[3]
-
Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup to remove excess piperazine and salts.
-
Extract the product with DCM, dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[3]
-
Protocol 4: Deprotection of N-Cbz-Piperazine via Catalytic Hydrogenolysis [3]
-
Materials: N-Cbz protected piperazine derivative, 10% Palladium on carbon (Pd/C), Methanol.
-
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in methanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine.
-
Protocol 5: Synthesis of N-Fmoc-Piperazine
-
Materials: Piperazine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure:
-
Dissolve piperazine (2 equivalents) in DCM and cool to 0 °C.
-
Add triethylamine (1.1 equivalents).
-
Slowly add a solution of Fmoc-Cl (1 equivalent) in DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Protocol 6: Deprotection of N-Fmoc-Piperazine [3]
-
Materials: N-Fmoc protected piperazine derivative, Piperidine, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.
-
Add piperidine to the solution to create a 20% (v/v) mixture.[3]
-
Stir the reaction at room temperature for 30-60 minutes.[3]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under high vacuum.[3]
-
Conclusion
The choice of an N-protecting group for piperazine synthesis is a critical decision that significantly impacts the efficiency and success of a synthetic route. The Boc group, with its acid lability, is a workhorse in many applications but can be limiting when acid-sensitive functionalities are present. The Cbz group offers a mild and orthogonal deprotection strategy via hydrogenolysis, making it ideal for complex molecule synthesis. The Fmoc group, with its base lability, is the standard for solid-phase peptide synthesis and provides another layer of orthogonality. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for the preparation of mono-functionalized piperazine derivatives.
References
A Comparative Guide to the Conformational Analysis of Ethyl 1,4-dimethylpiperazine-2-carboxylate and Other Piperazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed conformational analysis of Ethyl 1,4-dimethylpiperazine-2-carboxylate, benchmarked against other key piperazine derivatives. The conformational landscape of piperazine-containing molecules is critical in drug design, influencing their pharmacological activity and interaction with biological targets. This document synthesizes experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational studies to offer a comprehensive comparison.
Introduction to Piperazine Conformation
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, predominantly adopts a chair conformation to minimize torsional and angular strain.[1][2][3] However, the conformational equilibrium is influenced by the nature and position of substituents on the ring. Key conformational dynamics include:
-
Ring Inversion: The interconversion between two chair forms. The energy barrier for this process is influenced by the substituents.
-
Nitrogen Inversion: The pyramidal inversion at the nitrogen atoms, which can alter the orientation of N-substituents.
-
Substituent Orientation: Substituents on the carbon atoms of the ring can occupy either an axial or equatorial position.
Conformational Landscape of this compound
The primary conformational questions for this molecule are the orientation of the ethyl carboxylate group at the C2 position and the overall ring pucker. Studies on 1-acyl and 1-aryl 2-substituted piperazines have shown a strong preference for the 2-substituent to be in the axial position .[1] This preference is often rationalized by stereoelectronic effects.
Therefore, the predicted lowest energy conformation for this compound is a chair conformation with the ethyl carboxylate group in an axial orientation . The two methyl groups at the N1 and N4 positions will also influence the ring dynamics.
Comparative Conformational Data
The following tables summarize key conformational data for piperazine and its derivatives, providing a basis for comparison with the predicted conformation of this compound.
| Compound | Predominant Conformation | Key Conformational Features | Experimental/Computational Method |
| Piperazine | Chair[1][2][3] | Ring inversion barrier is a key parameter. | X-ray Crystallography,[3] Gas Electron Diffraction |
| N,N'-Dimethylpiperazine | Chair | N-methyl groups can be diaxial or diequatorial; the diequatorial is generally favored. The ring inversion barrier is higher than for piperazine.[4] | NMR Spectroscopy,[4] Computational (MNDO) |
| N-Benzoylpiperazines | Chair | Restricted rotation around the N-C(O) amide bond leads to distinct syn and anti rotamers. The energy barrier for this rotation is often higher than for ring inversion.[2][5][6] | Temperature-Dependent NMR Spectroscopy,[2][5][6] X-ray Crystallography[5][6] |
| 2-Substituted-1-acyl/aryl-piperazines | Chair | The substituent at the 2-position shows a preference for the axial orientation.[1] | Computational Chemistry[1] |
| Parameter | N-Benzoylpiperazines | N,N'-Dimethylpiperazine | Notes |
| Activation Energy (ΔG‡) for Ring Inversion | 56 - 80 kJ/mol[2][5][6] | ~55.7 kJ/mol[4] | The barrier is generally higher for N-acyl derivatives due to the partial double bond character of the amide bond. |
| Activation Energy (ΔG‡) for N-C(O) Bond Rotation | Generally higher than for ring inversion[2][5][6] | N/A | This is a key feature of N-acylated piperazines. |
Experimental and Computational Protocols
The conformational analysis of piperazine derivatives relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides information about the chemical environment of atoms. Vicinal coupling constants (³J) are dependent on the dihedral angle between coupled nuclei and can be used to infer conformational preferences (e.g., using the Karplus equation).
-
Protocol for Dynamic NMR (DNMR):
-
Dissolve the piperazine derivative in a suitable deuterated solvent.
-
Acquire a series of ¹H NMR spectra at different temperatures.
-
Observe the coalescence of signals corresponding to interconverting conformers.
-
The temperature at which signals merge (the coalescence temperature, Tc) and the chemical shift difference between the signals (Δν) are used to calculate the free energy of activation (ΔG‡) for the conformational change using the Eyring equation. This is used to determine barriers for ring inversion and bond rotation.[2][5][6]
-
Single-Crystal X-ray Crystallography
-
Principle: X-ray diffraction of a single crystal provides the precise three-dimensional coordinates of atoms in the solid state, offering a definitive picture of the molecule's conformation in the crystal lattice.
-
Protocol:
-
Grow a high-quality single crystal of the piperazine derivative.
-
Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an electron density map.
-
Refine the atomic positions and thermal parameters to obtain the final crystal structure, which reveals bond lengths, bond angles, and torsion angles that define the conformation.[5][7]
-
Computational Modeling (DFT)
-
Principle: Density Functional Theory (DFT) and other quantum mechanical methods are used to calculate the potential energy surface of a molecule, identifying low-energy conformers and the transition states that connect them.
-
Protocol:
-
Build the initial 3D structure of the piperazine derivative.
-
Perform a conformational search to identify all possible low-energy conformers (chair, boat, twist-boat, and different substituent orientations).
-
For each identified conformer, perform a geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Calculate the relative energies of the optimized conformers to determine their populations.
-
Locate transition state structures for conformational interconversions (e.g., ring inversion) to calculate the activation energy barriers. The results can be benchmarked against experimental data for accuracy.[1]
-
Visualizing Conformational Dynamics and Workflows
Caption: Chair-chair interconversion in a substituted piperazine ring.
Caption: Integrated workflow for conformational analysis of piperazines.
Conclusion
The conformational analysis of this compound, while not directly reported, can be reliably inferred from the extensive studies on related piperazine derivatives. The molecule is predicted to exist predominantly in a chair conformation with the ethyl carboxylate group in an axial position. This preference is a critical consideration for its potential interactions in a biological system. The combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful toolkit for elucidating the complex conformational landscapes of substituted piperazines, guiding the rational design of new therapeutic agents.
References
- 1. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - this compound (C9H18N2O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Piperazine-2-Carboxylate Analogs: A Comparative Guide
The piperazine-2-carboxylate scaffold is a versatile heterocyclic motif of significant interest in medicinal chemistry. Its rigid, chiral structure, combined with two nitrogen atoms amenable to substitution, provides a valuable framework for developing novel therapeutic agents targeting a diverse range of biological systems. Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. This guide compares the SAR of piperazine-2-carboxylate derivatives against key biological targets, supported by experimental data and protocols.
SAR for Cholinesterase Inhibition: Implications for Alzheimer's Disease
A prominent application of piperazine-2-carboxylate analogs is in the development of Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]
Key SAR Observations:
The biological activity of these analogs is highly dependent on the nature of the substituents at the N1 and N4 positions of the piperazine ring and the functional group at the C2 position.
-
C2-Carboxylate Modification Drives Selectivity : The functional group at the C2 position is a critical determinant of selectivity between AChE and BChE.
-
Free Carboxylic Acids : Analogs with a free carboxylic acid at the C2 position (Series 4a-g) demonstrate preferential inhibition of AChE.[1]
-
Hydroxamic Acids and Carboxamides : Conversion of the carboxylic acid to a hydroxamic acid (Series 7a-f) or a carboxamide (Series 8a-s) dramatically shifts the selectivity towards BChE, often accompanied by a significant increase in potency.[1]
-
-
N1 and N4 Substitutions Modulate Potency : The substituents on the two nitrogen atoms significantly influence the inhibitory potency.
-
Bis-benzyl Groups : The presence of 1,4-bisbenzyl groups is a common feature in potent inhibitors.
-
Halogen Substitution : The position of halogen atoms on these benzyl rings fine-tunes the activity. For instance, compound 4c , with 4-chlorobenzyl groups, was the most active in the carboxylic acid series against AChE.[1] In contrast, compound 7b , featuring 2-chlorobenzyl groups, exhibited extraordinary potency and selectivity for BChE.[1]
-
Comparative Data for Cholinesterase Inhibitors
| Compound ID | N1, N4 Substituents | C2 Functional Group | Target | Kᵢ (Inhibition Constant) | Selectivity Index (SI) |
| 4c | 1,4-bis(4-chlorobenzyl) | Carboxylic Acid | AChE | 10.18 ± 1.00 µM | ~17.90 (for AChE) |
| 7b | 1,4-bis(2-chlorobenzyl) | Hydroxamic Acid | BChE | 1.6 ± 0.08 nM | 21862.5 (for BChE) |
| Donepezil | - | - | AChE/BChE | 12.5 ± 2.6 µM (for BChE) | - |
| Tacrine | - | - | AChE/BChE | 17.3 ± 2.3 nM (for BChE) | - |
Data sourced from Bioorganic Chemistry, 2024.[1]
SAR for Ionotropic Glutamate Receptor Antagonism
While direct SAR studies on piperazine-2-carboxylate are less common for this target, extensive research on the closely related cis-piperazine-2,3-dicarboxylic acid analogs provides valuable insights into their role as competitive antagonists for NMDA and kainate receptors.[2]
Key SAR Observations:
-
N1 Substitution is Key for Selectivity : For cis-piperazine-2,3-dicarboxylic acid derivatives, substitution at the N1 position is critical for enhancing affinity and conferring selectivity among NMDA receptor subunits (GluN2A-D).[2][3]
-
Bulky Hydrophobic Groups Enhance Affinity : The introduction of bulky, hydrophobic aroyl or aryl substituents at the N1 position can shift selectivity towards GluN2C and GluN2D subunits over GluN2A and GluN2B.[3]
-
Dual Antagonism : Specific substitutions can lead to dual antagonism of both NMDA and GluK1-containing kainate receptors. Compound 18i (structure not detailed in abstract) was identified as a potent and selective antagonist for GluK1 over other kainate and AMPA receptors.[2] This dual activity may be beneficial in various neurological disorders, including neuropathic pain.[2]
Comparative Data for NMDA Receptor Antagonists
| Compound Series | Key Structural Feature | Receptor Selectivity Profile |
| N¹-Aroyl/Aryl Analogs | Bulky hydrophobic groups (e.g., phenanthrenyl-carbonyl) at N1 | Improved relative affinity for GluN2C/D vs. GluN2A/B |
| Compound 18i | N¹-substituted derivative | Selective for GluK1 vs. GluK2/3 and AMPA receptors |
Data sourced from the Journal of Medicinal Chemistry and ACS Publications.[2][3]
Experimental Protocols
Cholinesterase Inhibition Assay (Modified Ellman's Method)
This colorimetric assay measures the activity of AChE or BChE by quantifying the rate of thiocholine production as the enzyme hydrolyzes its substrate, acetylthiocholine.[1][4]
-
Reagent Preparation :
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithio-bis-2-nitrobenzoic acid) solution in buffer.[5]
-
Acetylthiocholine Iodide (ATCI) substrate solution in deionized water.
-
AChE (from Electrophorus electricus) or BChE (from equine serum) enzyme solution.[1]
-
Test compounds (piperazine-2-carboxylate analogs) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format) :
-
To each well, add phosphate buffer, enzyme solution (AChE or BChE), DTNB solution, and the test compound at various concentrations.
-
A control well contains the solvent instead of the test compound.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).[4][5]
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced by the reaction of thiocholine with DTNB.[6]
-
-
Data Analysis :
-
Calculate the rate of reaction from the change in absorbance.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate IC₅₀ values and, through Lineweaver-Burk plot analysis, the inhibition constant (Kᵢ).[1]
-
NMDA Receptor Binding Assay
This assay determines the affinity of a compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.[7][8]
-
Membrane Preparation :
-
Homogenize tissue rich in NMDA receptors (e.g., rat forebrain or cortex) in a cold lysis buffer.[7]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., via Bradford assay).
-
-
Competition Binding Procedure :
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific NMDA receptor radioligand (e.g., [³H]CGP 39653 for the glutamate binding site).[9]
-
Add the test compounds (piperazine analogs) across a range of concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis :
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of radioligand displacement against the concentration of the test compound.
-
Calculate the IC₅₀ value, which is then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
References
- 1. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico ADMET Prediction for Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in modern medicinal chemistry, featured in a wide array of approved drugs.[1][2][3] Its prevalence is due to favorable physicochemical properties that can enhance aqueous solubility, oral bioavailability, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1] Early and accurate prediction of these properties is crucial to de-risk and accelerate the drug discovery pipeline. This guide provides an objective comparison of in silico ADMET predictions for various piperazine derivatives using prominent web-based tools, supported by data from recent scientific literature.
In Silico ADMET Prediction Workflow
The general workflow for in silico ADMET prediction involves several key stages, from initial compound design to data analysis. This process allows for early identification of potential liabilities, guiding the selection and optimization of drug candidates.
Methodologies for In Silico ADMET Prediction
Several freely accessible web-based tools are widely used for in silico ADMET prediction. Each employs distinct underlying models and provides a range of predicted parameters.
SwissADME
SwissADME is a popular tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[4][5]
Experimental Protocol:
-
Input: Navigate to the SwissADME website. Input the chemical structure of the piperazine derivative. This can be done by drawing the molecule, pasting a SMILES (Simplified Molecular Input Line Entry System) string, or uploading a file.[6]
-
Execution: Click the "Run" button to initiate the prediction.
-
Output: The results are displayed on a new page, showing various physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness based on different rules (e.g., Lipinski's rule of five), and a "Bioavailability Radar" for a quick visual assessment.[5][7]
ADMETlab 2.0
ADMETlab 2.0 is a comprehensive platform for the systematic evaluation of ADMET properties, utilizing a multi-task graph attention framework for its predictions.[8][9]
Experimental Protocol:
-
Input: Access the ADMETlab 2.0 web server. Use the "ADMET Evaluation" for single molecule prediction or "ADMET Screening" for batch processing. Input the molecule(s) as SMILES strings or by uploading an SDF file.[8]
-
Execution: Submit the query to the server.
-
Output: The platform provides a detailed report including physicochemical properties, medicinal chemistry characteristics, ADME parameters, and toxicity endpoints. Results are color-coded (green for excellent, yellow for medium, red for poor) for easy interpretation.[8][10]
pkCSM
pkCSM utilizes a novel approach based on graph-based signatures to predict pharmacokinetic and toxicity properties.[11][12]
Experimental Protocol:
-
Input: Go to the pkCSM web server. Paste the SMILES string of the piperazine derivative into the designated text box.[13]
-
Execution: Select the desired prediction modules (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity) or choose the "All" option for a comprehensive analysis. Submit the job.[13]
-
Output: The results are presented in tables for each ADMET category, providing quantitative predictions for various endpoints.[14]
Comparative Analysis of Predicted ADMET Properties
The following tables summarize the in silico ADMET properties of different classes of piperazine derivatives and a selection of marketed drugs containing the piperazine scaffold, as predicted by SwissADME and ADMETlab 2.0.
Piperazine-Based mTORC1 Inhibitors (Predicted by SwissADME)
This table presents the predicted ADME properties for a selection of piperazine derivatives designed as mTORC1 inhibitors.[15]
| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility | GI Absorption | BBB Permeant | Lipinski Violations |
| Compound 2 | 459.54 | 2.68 | Soluble | High | Yes | 0 |
| Compound 4 | 491.56 | 3.12 | Moderately soluble | High | Yes | 0 |
| Compound 13 | 493.59 | 2.87 | Moderately soluble | High | Yes | 0 |
| Compound 25 | 491.56 | 3.12 | Moderately soluble | High | Yes | 0 |
| Compound 71 | 507.56 | 3.44 | Moderately soluble | High | Yes | 1 |
Piperazine-Indole Hybrids (Predicted by ADMETlab 2.0)
This table showcases the predicted pharmacokinetic and toxicity properties of piperazine-indole hybrids.
| Compound | Caco-2 Permeability | Human Intestinal Absorption (%) | BBB Permeability | hERG Inhibition | Ames Mutagenicity |
| NAD-1 | High | 95.2 | High | Weak Inhibitor | Non-mutagen |
| NAD-2 | High | 94.8 | High | Non-inhibitor | Non-mutagen |
| NAD-3 | High | 95.5 | High | Weak Inhibitor | Non-mutagen |
| NA-1 | High | 96.1 | High | Non-inhibitor | Non-mutagen |
| NA-2 | High | 95.7 | High | Non-inhibitor | Non-mutagen |
Marketed Drugs with a Piperazine Scaffold (Predicted by SwissADME & ADMETlab 2.0)
This table provides a baseline for comparison using well-established drugs.
| Drug | Molecular Weight ( g/mol ) | LogP (SwissADME) | GI Absorption (SwissADME) | BBB Permeant (SwissADME) | hERG Inhibition (ADMETlab 2.0) | Ames Mutagenicity (ADMETlab 2.0) |
| Cinnarizine | 368.51 | 5.84 | High | Yes | Inhibitor | Non-mutagen |
| Imatinib | 493.60 | 4.38 | High | No | Inhibitor | Mutagen |
| Vardenafil | 488.60 | 3.73 | High | No | Non-inhibitor | Non-mutagen |
Logical Relationships in ADMET Prediction
The relationship between different ADMET properties and the overall drug-likeness of a compound can be visualized to guide the optimization process. Key parameters often considered include lipophilicity, solubility, permeability, and metabolic stability.
Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification of promising piperazine derivatives with favorable pharmacokinetic and safety profiles. Web-based platforms like SwissADME, ADMETlab 2.0, and pkCSM offer accessible and powerful means to perform these predictions. By comparing the predicted ADMET properties of novel piperazine derivatives against different scaffolds and established drugs, researchers can make more informed decisions, ultimately improving the efficiency and success rate of drug development programs. The data presented in this guide highlights the utility of these tools in differentiating between compounds with potentially desirable and undesirable ADMET characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. ADMETlab 2.0 [admetmesh.scbdd.com]
- 9. [PDF] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties | Semantic Scholar [semanticscholar.org]
- 10. admetmesh.scbdd.com [admetmesh.scbdd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
- 14. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 15. mdpi.com [mdpi.com]
Comparative Efficacy of Piperazine-Based Compounds in Biological Assays: A Guide for Researchers
The piperazine ring is a versatile heterocyclic scaffold fundamental to medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities.[1][2] Its unique structure, featuring two opposing nitrogen atoms in a six-membered ring, provides favorable physicochemical properties such as increased water solubility, oral bioavailability, and the ability to form multiple hydrogen bonds, enhancing target affinity and specificity.[2][3] This guide offers an objective comparison of the biological efficacy of various piperazine-based compounds, supported by experimental data, to assist researchers and drug development professionals in this dynamic field.
Anticancer Activity
Piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting antiproliferative and apoptotic activities in a variety of cancer cell lines.[4][5][6] The flexibility of the piperazine structure allows for modifications that can enhance potency and selectivity against tumor cells.[7][8]
In Vitro Efficacy of Piperazine Derivatives Against Cancer Cell Lines
The following table summarizes the in vitro growth inhibition data for several piperazine derivatives across various human cancer cell lines. The GI₅₀ and IC₅₀ values represent the concentration required to inhibit cell growth by 50%.
| Compound/Derivative | Cancer Cell Line | Assay Type | Efficacy Metric (µM) | Reference |
| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 (Breast Cancer) | NCI-60 Screen | GI₅₀: 1.00 | [8] |
| Vindoline-Piperazine Conjugate (25) | HOP-92 (Lung Cancer) | NCI-60 Screen | GI₅₀: 1.35 | [8] |
| Ciprofloxacin Derivative (2) | Multiple Lines | Not Specified | IC₅₀: 10 | [5] |
| Ciprofloxacin Derivative (6h) | Multiple Lines | Not Specified | IC₅₀: 10 | [5] |
| Piperazine Containing Compound (PCC) | HepG2 (Liver Cancer) | Not Specified | Induces Apoptosis | [4] |
Mechanism of Action: Apoptosis Induction
Many piperazine-based anticancer compounds exert their effect by inducing programmed cell death, or apoptosis.[4] This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. The diagram below illustrates a simplified model of apoptosis induction, a common mechanism for these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 1,4-dimethylpiperazine-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 1,4-dimethylpiperazine-2-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2] Disposal must be conducted in accordance with all applicable local, state, and federal laws and regulations.[1]
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and tightly closed container.[1]
-
Store the waste container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Preparing for Disposal:
-
Do not mix with other waste streams unless explicitly permitted by the waste disposal company.
-
Ensure the container is not leaking and is clean on the outside before transport.
-
-
Arranging for Professional Disposal:
-
Contact a licensed chemical waste disposal facility to arrange for pickup and disposal.
-
Provide the facility with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Follow all instructions provided by the waste disposal company regarding packaging and labeling for transport.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Immediate Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
-
Containment and Cleanup:
-
Post-Cleanup:
-
Decontaminate and launder all protective clothing and equipment before storing and re-using.[3]
-
Report the spill to the appropriate safety officer or department.
-
Quantitative Data
No specific quantitative data, such as concentration limits for disposal or reportable quantities for spills, were found in the provided search results for this compound. Disposal regulations are typically based on the hazardous characteristics of the waste and local regulations.
| Data Point | Value | Source |
| Concentration Limits for Disposal | Not available | N/A |
| Reportable Quantities for Spills | Not available | N/A |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl 1,4-dimethylpiperazine-2-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 1,4-dimethylpiperazine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure a safe laboratory environment.
Immediate Safety and Handling Precautions:
When working with this compound, it is imperative to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment.[1][4] In case of accidental contact, immediately flush the affected area with copious amounts of water.[5][6] Should inhalation occur, move the individual to fresh air and seek medical attention if breathing becomes difficult.[4][5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is fundamental to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn over safety goggles, particularly when there is a risk of splashing.[4][5][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 are recommended for short-term protection. Always inspect gloves for integrity before use.[8][9] |
| Body Protection | Laboratory Coat and Protective Clothing | A flame-resistant and impervious laboratory coat should be worn. For larger quantities or increased risk of exposure, additional protective clothing may be necessary to prevent skin contact.[4][8] |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4] |
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[10] Contain the spill using an inert absorbent material and prevent it from entering drains.[10] For major spills, alert emergency responders and ensure the area is well-ventilated before cleanup.[1]
Storage and Disposal Plan
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][11][12]
Proper disposal is critical to ensure personnel and environmental safety. Do not dispose of this chemical down the drain or in regular trash.[10] All waste must be handled in accordance with local, state, and federal regulations.[1] Arrange for disposal through a licensed chemical waste disposal facility.[8][10] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
